B1578978 L-4-Nitrophenylglycine

L-4-Nitrophenylglycine

Cat. No.: B1578978
M. Wt: 196.16
Attention: For research use only. Not for human or veterinary use.
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Description

L-4-Nitrophenylglycine is a chiral amino acid derivative of significant interest in neuroscience and biochemical research. As an N-substituted glycine analog, it serves as a valuable tool compound for investigating the structure and function of amino acid transporters and receptors in the central nervous system. Recent research into chiral amino acids has highlighted their potential as biomarkers for neurological and neuropsychiatric disorders, with studies showing that specific D- and L-enantiomers can be differentially associated with conditions such as late-life depression and cognitive performance . This underscores the importance of stereochemically pure compounds like L-4-Nitrophenylglycine for precise experimental outcomes. The compound is also relevant in studies of the NMDA (N-methyl-D-aspartate) receptor complex, where the glycine site acts as a co-agonist binding location . By utilizing high-quality, enantiomerically pure research chemicals, scientists can better explore these complex pathways and their implications for understanding and treating brain disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Weight

196.16

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to L-4-Nitrophenylglycine for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-4-Nitrophenylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structure, featuring a chiral center and an electron-withdrawing nitro group on the phenyl ring, imparts distinct chemical properties that make it a valuable building block for synthesizing a variety of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of L-4-Nitrophenylglycine, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

L-4-Nitrophenylglycine, systematically named (S)-2-amino-2-(4-nitrophenyl)acetic acid, is a derivative of glycine where one of the alpha-hydrogens is substituted with a 4-nitrophenyl group.[1] This substitution introduces a stereocenter at the alpha-carbon, resulting in two enantiomers: L-(S) and D-(R). The L-isomer is the focus of this guide.

The presence of the nitro group at the para position of the phenyl ring significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic substitution and influencing the acidity of the amine and carboxylic acid groups.

Caption: 2D structure of L-4-Nitrophenylglycine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-4-Nitrophenylglycine is essential for its application in synthesis and drug development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[1][2][3]
Molecular Weight 196.16 g/mol [2][3]
CAS Number 336877-66-8[1]
Appearance Light yellow to yellow powder
Melting Point >300 °C (decomposes)N/A
Solubility Sparingly soluble in water, soluble in dilute acids and bases.N/A
pKa (Carboxylic Acid) ~2.5 (estimated)N/A
pKa (Amine) ~9.0 (estimated)N/A

Note: Some data, like melting point and pKa values, can vary depending on the experimental conditions and purity of the sample. The estimated pKa values are based on the structure and comparison to similar amino acids.

Spectroscopic Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of L-4-Nitrophenylglycine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the alpha-proton, and the amine protons. The aromatic protons will appear as two distinct doublets in the downfield region (typically 7.5-8.5 ppm) due to the strong deshielding effect of the nitro group. The alpha-proton will appear as a singlet or a multiplet (depending on coupling with the amine protons) in the range of 4.0-4.5 ppm. The amine protons will typically appear as a broad singlet.

    • ¹³C NMR : The carbon NMR spectrum will show distinct signals for the carboxyl carbon (~170-175 ppm), the aromatic carbons (with the carbon attached to the nitro group being the most downfield), and the alpha-carbon (~55-60 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:

    • A broad band around 3000-3400 cm⁻¹ corresponding to the N-H and O-H stretching vibrations of the amine and carboxylic acid groups.

    • A strong absorption around 1700-1750 cm⁻¹ for the C=O stretching of the carboxylic acid.

    • Characteristic strong absorptions around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 196.16. Common fragments would result from the loss of the carboxyl group (M-45) and other characteristic cleavages.

Synthesis and Purification

The synthesis of L-4-Nitrophenylglycine can be approached through several routes. A common laboratory-scale method involves the nitration of L-phenylglycine. However, this method can lead to a mixture of ortho, meta, and para isomers, requiring careful purification.

A more controlled synthesis involves a multi-step process, such as the Strecker synthesis starting from 4-nitrobenzaldehyde.

Illustrative Synthetic Workflow: Strecker Synthesis

Strecker_Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chiral Resolution 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction_Vessel_1 Reaction_Vessel_1 4-Nitrobenzaldehyde->Reaction_Vessel_1 + NH₃ Iminonitrile_Intermediate Iminonitrile_Intermediate Reaction_Vessel_1->Iminonitrile_Intermediate + KCN Reaction_Vessel_2 Reaction_Vessel_2 Iminonitrile_Intermediate->Reaction_Vessel_2 + H₃O⁺ Racemic_4-NPG Racemic_4-NPG Reaction_Vessel_2->Racemic_4-NPG Heat Resolution_Step Resolution_Step Racemic_4-NPG->Resolution_Step + Chiral Resolving Agent L-4-NPG_Diastereomeric_Salt L-4-NPG_Diastereomeric_Salt Resolution_Step->L-4-NPG_Diastereomeric_Salt Purification Purification L-4-NPG_Diastereomeric_Salt->Purification Crystallization L-4-Nitrophenylglycine L-4-Nitrophenylglycine Purification->L-4-Nitrophenylglycine Acidification

Caption: A generalized workflow for the synthesis of L-4-Nitrophenylglycine.

Experimental Protocol: Nitration of L-Phenylalanine (Conceptual)

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of L-Phenylalanine : Slowly add L-phenylalanine to the cooled sulfuric acid while maintaining the temperature below 5°C. Stir until all the amino acid has dissolved.

  • Nitration : Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 volume ratio) and cool it to 0°C. Add this mixture dropwise to the L-phenylalanine solution, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5°C) for a specified time (e.g., 2-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Carefully pour the reaction mixture onto crushed ice. The product, L-4-nitrophenylalanine, will precipitate out of the solution.

  • Purification : Collect the crude product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

Rationale: The use of a low temperature is crucial to control the exothermic nitration reaction and to minimize the formation of byproducts. The nitration of L-phenylalanine is a related synthesis that highlights the general principles that would apply to the nitration of L-phenylglycine.[4]

Applications in Research and Development

L-4-Nitrophenylglycine and its derivatives are valuable in several areas of chemical and pharmaceutical research.

  • Peptide Synthesis : The nitrophenyl group can serve as a protecting group or as a reactive handle for further chemical modifications.[5] Molecules like Z-glycine 4-nitrophenyl ester are used as building blocks in peptide synthesis.[5]

  • Prodrug Development : Amino acids are widely used in the design of prodrugs to improve the pharmacokinetic properties of a parent drug, such as solubility, stability, and targeted delivery.[] The structural features of L-4-Nitrophenylglycine make it a candidate for such applications.

  • Asymmetric Synthesis : As a chiral building block, it is used in the synthesis of enantiomerically pure compounds.

  • Pharmacological Research : Derivatives of phenylglycine have been investigated for their potential biological activities. For instance, L-4-Fluorophenylglycine has shown antidepressant-like effects in animal models.[7] While a different halogen is present, this suggests the potential for neurological activity in related phenylglycine structures.

Safety and Handling

L-4-Nitrophenylglycine should be handled with appropriate safety precautions in a laboratory setting.[2]

  • Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

  • Disposal : Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

L-4-Nitrophenylglycine is a versatile chemical entity with a unique combination of structural and electronic features. Its importance as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents, is well-established. This guide has provided a detailed technical overview of its properties, structure, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field.

References

  • L-4-Nitrophenylglycine | CAS 336877-66-8. Chemical-Suppliers. Available from: [Link]

  • Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095. PubChem - NIH. Available from: [Link]

  • Glycine, N-(4-nitrophenyl)- - Substance Details. SRS | US EPA. Available from: [Link]

  • Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Available from: [Link]

  • Glycine, N-(4-nitrophenyl)- (CID 12095) - Molecular Properties & Analysis. MolForge. Available from: [Link]

  • L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice. PubMed. Available from: [Link]

  • Safety Data Sheet: Glycine. Redox. Available from: [Link]

Sources

An In-Depth Technical Guide to L-4-Nitrophenylglycine: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-4-Nitrophenylglycine, a non-proteinogenic amino acid, has carved a significant niche in the landscape of synthetic organic chemistry and pharmaceutical development. Its unique electronic and structural properties, conferred by the presence of a nitro group on the phenyl ring, make it a valuable building block in peptide synthesis and a versatile chiral auxiliary in asymmetric synthesis. This comprehensive technical guide provides a detailed exploration of the discovery and history of L-4-Nitrophenylglycine, its synthesis and characterization, and its diverse applications in research and drug development. The content herein is designed to equip researchers and professionals with the necessary knowledge to effectively utilize this important molecule in their scientific endeavors.

Introduction: The Emergence of a Versatile Synthetic Tool

The field of peptide chemistry and asymmetric synthesis has been profoundly impacted by the introduction of unnatural amino acids.[1][2] These synthetic building blocks offer a means to introduce novel functionalities, enhance metabolic stability, and modulate the conformational properties of peptides and other chiral molecules.[3] Among these, L-4-Nitrophenylglycine stands out due to the electron-withdrawing nature of its 4-nitro-substituted phenyl ring, which influences its reactivity and provides a convenient spectroscopic handle.

While the precise historical moment of the first synthesis of L-4-Nitrophenylglycine is not prominently documented in a singular landmark paper, its emergence can be traced back to the broader exploration of phenylglycine derivatives and the use of nitrophenyl compounds in organic synthesis. The development of methods for the synthesis and resolution of phenylglycine and its analogues has been a continuous area of research, driven by their importance in the pharmaceutical industry, particularly in the synthesis of semi-synthetic penicillins and cephalosporins.[4][5] The introduction of a nitro group at the para-position of the phenyl ring offered a strategic modification to alter the electronic properties of the molecule, paving the way for its application in various synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of L-4-Nitrophenylglycine is paramount for its effective application.

PropertyValueReference
Molecular Formula C₈H₈N₂O₄[6]
Molecular Weight 196.16 g/mol [6]
Appearance Off-white to yellow crystalline powder
Melting Point Varies depending on purity
Solubility Soluble in aqueous acid and base, sparingly soluble in water and common organic solvents.
pKa (α-COOH) ~2.0
pKa (α-NH₃⁺) ~9.0
Spectroscopic Characterization

The structural elucidation of L-4-Nitrophenylglycine and its derivatives relies heavily on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons, the α-proton, and the amine protons. The aromatic protons typically appear as two doublets in the downfield region (around 7.5-8.2 ppm) due to the para-substitution pattern. The α-proton signal is usually observed around 4.5-5.0 ppm. The chemical shifts can vary depending on the solvent and the protonation state of the molecule.[7][8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the α-carbon. The carbon bearing the nitro group and the ipso-carbon will have characteristic chemical shifts.[7][8]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), the carboxylic acid (C=O stretch around 1700-1730 cm⁻¹, O-H stretch as a broad band), and the amine group (N-H stretch).[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.[9]

Synthesis and Chiral Resolution

The synthesis of L-4-Nitrophenylglycine can be approached through several synthetic routes, primarily involving the introduction of the nitro group onto the phenylglycine scaffold or the construction of the amino acid from a pre-functionalized nitroaromatic precursor. The enantiomerically pure L-form is typically obtained through chiral resolution of the racemic mixture or by asymmetric synthesis.

Synthetic Pathways

A common laboratory-scale synthesis involves the nitration of phenylglycine. However, this reaction can lead to a mixture of ortho, meta, and para isomers, requiring careful purification.

A more controlled approach involves the Strecker synthesis starting from 4-nitrobenzaldehyde.

Strecker_Synthesis 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Intermediate_1 α-Aminonitrile 4-Nitrobenzaldehyde->Intermediate_1 NH₃, HCN DL-4-Nitrophenylglycine DL-4-Nitrophenylglycine Intermediate_1->DL-4-Nitrophenylglycine H₃O⁺ (Hydrolysis)

Caption: Strecker synthesis of DL-4-Nitrophenylglycine.

Chiral Resolution

The separation of the racemic mixture of 4-nitrophenylglycine into its constituent enantiomers is a critical step to obtain the desired L-isomer. Several methods can be employed:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]

  • Enzymatic Resolution: Enzymes, such as aminoacylases, can selectively hydrolyze one enantiomer of an N-acyl derivative of the racemic amino acid, leaving the other enantiomer unreacted. This highly efficient and stereoselective method is widely used in industrial processes.[10]

  • Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of 4-nitrophenylglycine or its derivatives.[11]

Detailed Experimental Protocol: Synthesis of DL-4-Nitrophenylglycine via Strecker Reaction

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory with appropriate safety precautions.

Materials and Reagents:

  • 4-Nitrobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Standard laboratory glassware and equipment

Workflow Diagram:

Strecker_Protocol cluster_step1 Step 1: Formation of α-Aminonitrile cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Isolation and Purification A Dissolve 4-nitrobenzaldehyde in methanol B Add aqueous solution of NH₄Cl and NaCN A->B C Stir at room temperature B->C D Add concentrated HCl C->D Proceed to Hydrolysis E Reflux the mixture D->E F Cool and neutralize with NaOH E->F G Collect the precipitate by filtration F->G Proceed to Isolation H Wash with cold water and diethyl ether G->H I Recrystallize from a suitable solvent H->I

Caption: Experimental workflow for the synthesis of DL-4-Nitrophenylglycine.

Procedure:

  • Formation of the α-aminonitrile: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde in methanol. In a separate beaker, prepare an aqueous solution of ammonium chloride and sodium cyanide. Slowly add the aqueous solution to the methanolic solution of the aldehyde at room temperature. Stir the reaction mixture overnight.

  • Hydrolysis: To the reaction mixture, add concentrated hydrochloric acid. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution with a concentrated solution of sodium hydroxide to the isoelectric point of the amino acid (around pH 6), at which point the product will precipitate.

  • Purification: Collect the crude DL-4-Nitrophenylglycine by vacuum filtration. Wash the solid with cold water and then with diethyl ether to remove any unreacted aldehyde. The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

Characterization: The identity and purity of the synthesized compound should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications in Research and Drug Development

The unique properties of L-4-Nitrophenylglycine have led to its use in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The 4-nitrophenyl group can serve as an activating group for the carboxyl function in peptide synthesis. The formation of a 4-nitrophenyl ester of an N-protected amino acid facilitates the subsequent coupling reaction with the amino group of another amino acid or peptide.[12] This method, while largely superseded by more modern coupling reagents, was historically significant in the development of peptide synthesis methodologies.[11][13][14]

Chiral Auxiliary in Asymmetric Synthesis

The enantiomerically pure nature of L-4-Nitrophenylglycine makes it a potential candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[15] After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled. The rigid phenylglycine backbone can provide a well-defined chiral environment to direct the approach of reagents.

Precursor for Bioactive Molecules

L-4-Nitrophenylglycine can serve as a precursor for the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of a variety of substituents onto the aromatic ring, enabling the generation of libraries of compounds for drug discovery screening.[6][16] For instance, derivatives of phenylglycine have been investigated as potential anti-inflammatory agents.[16]

The synthesis of β-lactam antibiotics, a cornerstone of antibacterial therapy, often involves the use of phenylglycine and its derivatives as side-chain precursors.[1][4][17] The structural and electronic modifications offered by the nitro group in L-4-Nitrophenylglycine could be exploited in the design of novel β-lactam analogues with improved properties.

Logical Relationship Diagram:

Applications cluster_core L-4-Nitrophenylglycine cluster_applications Applications cluster_outcomes Outcomes Core L-4-Nitrophenylglycine Peptide_Synthesis Peptide Synthesis Core->Peptide_Synthesis Chiral_Auxiliary Asymmetric Synthesis Core->Chiral_Auxiliary Bioactive_Molecules Bioactive Molecule Synthesis Core->Bioactive_Molecules Peptides Novel Peptides Peptide_Synthesis->Peptides Chiral_Compounds Enantiomerically Pure Compounds Chiral_Auxiliary->Chiral_Compounds Pharmaceuticals Drug Candidates Bioactive_Molecules->Pharmaceuticals

Caption: Applications and outcomes of using L-4-Nitrophenylglycine.

Conclusion and Future Perspectives

L-4-Nitrophenylglycine, a seemingly simple non-natural amino acid, has demonstrated considerable utility in the fields of organic synthesis and medicinal chemistry. Its journey from a synthetic curiosity to a valuable tool highlights the ongoing importance of developing novel building blocks to address contemporary scientific challenges. While its role as a peptide coupling agent has been largely historical, its potential as a chiral auxiliary and a precursor for diverse bioactive molecules continues to be an area of active interest.

Future research will likely focus on the development of more efficient and stereoselective synthetic routes to L-4-Nitrophenylglycine and its derivatives. Furthermore, the exploration of its application in the synthesis of complex natural products and novel pharmaceutical agents is expected to expand. As our understanding of the structure-activity relationships of bioactive molecules deepens, the strategic incorporation of unique building blocks like L-4-Nitrophenylglycine will undoubtedly play a crucial role in the design and discovery of the next generation of therapeutics.

References

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Beta Lactams and Products. Encyclopedia.pub. [Link]

  • Z-glycine 4-nitrophenyl ester. Chem-Impex. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • β-Lactam antibiotic. Wikipedia. [Link]

  • Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. ResearchGate. [Link]

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. [Link]

  • Supporting Information Experimental procedures, spectroscopic data, and 1H and 13C NMR spectra Total Synthesis of Huperzine R To. DOI. [Link]

  • One Hundred Years of Peptide Chemistry. Resonance. [Link]

  • Enantioselective biotransformations of nitriles in organic synthesis. PubMed. [Link]

  • A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Enantioselective Synthesis of L-CCG-I. PubMed. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. PMC. [Link]

  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]

  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. [Link]

  • The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. ResearchGate. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • The Beginnings of Chemical Synthesis. McGill University. [Link]

  • Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. PubMed. [Link]

  • Trends in peptide drug discovery. Nature. [Link]

  • NMR User's Guide. University of Oxford. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. [Link]

  • R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. UNT Digital Library. [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers. [Link]

  • The History Of Peptides — A Slow Unfolding Of Discovery. Longevity Clinics. [Link]

  • Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. PubMed. [Link]

  • Synthesis and application of the blue fluorescent amino acid l-4-cyanotryptophan to assess peptide–membrane interactions. Royal Society of Chemistry. [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. PMC. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

Sources

A Technical Guide to the Thermochemical Properties of L-4-Nitrophenylglycine: Bridging Data Gaps with Methodological Expertise

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown in Thermochemical Analysis

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a compound's thermochemical properties is paramount for ensuring safety, stability, and efficacy. L-4-Nitrophenylglycine, a derivative of the fundamental amino acid glycine, presents a molecule of interest with potential applications stemming from its unique electronic and structural features. However, a thorough review of the current scientific literature reveals a conspicuous absence of experimentally determined thermochemical data for this specific compound.

This guide is structured to address this data gap directly. Rather than presenting non-existent values, we will equip the researcher with the foundational knowledge and detailed experimental protocols necessary to determine these critical properties. We will delve into the "why" and "how" of thermochemical analysis, providing a robust framework for the characterization of L-4-Nitrophenylglycine or any novel compound of interest. For illustrative purposes, we will draw upon the extensive and well-documented thermochemical data of the parent molecule, glycine, to provide context and comparative benchmarks.

L-4-Nitrophenylglycine: A Molecule of Interest

L-4-Nitrophenylglycine, with the chemical formula C₈H₈N₂O₄, is a derivative of glycine where a 4-nitrophenyl group is attached to the nitrogen atom.[1][2] This substitution is expected to significantly influence its chemical and physical properties compared to glycine, including its thermal stability and energetic characteristics. The presence of the nitro group, a strong electron-withdrawing group, can impact the molecule's reactivity and intermolecular interactions.

Table 1: Computed Physicochemical Properties of N-(4-nitrophenyl)glycine

PropertyValueSource
Molecular Weight196.16 g/mol PubChem[1]
Molecular FormulaC₈H₈N₂O₄PubChem[1]
IUPAC Name2-(4-nitroanilino)acetic acidPubChem[1]

The Cornerstone of Thermochemical Characterization: Experimental Methodologies

To bridge the existing data gap, a suite of well-established experimental techniques must be employed. The following sections provide a detailed overview of the primary methods for determining the key thermochemical properties of a solid organic compound like L-4-Nitrophenylglycine.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of a substance from its constituent elements in their standard states.[3] For organic compounds, this is most commonly determined indirectly through combustion calorimetry.

The Causality Behind the Choice: Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds because the combustion reaction can be initiated to go to completion, and the products (typically CO₂, H₂O, and N₂) are well-defined.[3]

Self-Validating System: The protocol's integrity is maintained through calibration with a standard of known enthalpy of combustion, such as benzoic acid, and by ensuring complete combustion through analysis of the gaseous and solid residues.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.5 g) of L-4-Nitrophenylglycine is prepared.

  • Calorimeter Setup: The bomb calorimeter is assembled with the sample in a crucible, a fuse wire in contact with the sample, and a small, known amount of water in the bottom of the bomb to ensure saturation of the final atmosphere.

  • Pressurization: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Immersion and Equilibration: The sealed bomb is placed in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Post-Combustion Analysis: The bomb is depressurized, and the interior is inspected for signs of incomplete combustion (e.g., soot). The gaseous products can be analyzed for CO₂ content to confirm complete combustion. The nitric acid formed from the nitrogen in the sample is titrated.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the heat of formation of nitric acid. The standard enthalpy of formation is then calculated using Hess's Law.

Illustrative Data: Glycine

For context, the experimentally determined standard enthalpy of formation in the solid state (α-glycine) is -528.37 ± 0.20 kJ/mol.[4][5]

Thermal Stability and Phase Behavior: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide complementary information about the thermal stability, phase transitions, and decomposition of a material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and heat capacity.[6][7][8]

The Causality Behind the Choice: DSC is highly sensitive to thermal events and provides quantitative information on the energy changes associated with them. This is crucial for understanding the physical stability of a compound.

Self-Validating System: The instrument is calibrated using certified reference materials with known melting points and enthalpies of fusion, such as indium.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of L-4-Nitrophenylglycine is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as the reference. The DSC is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range. The analysis is performed under a controlled atmosphere, typically nitrogen.

  • Data Acquisition: The instrument heats both the sample and reference pans. The differential heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature, peak temperature, and enthalpy of the transitions are calculated from the curve.

Illustrative Data: Glycine

Glycine exhibits complex thermal behavior with multiple polymorphic forms. The most stable α-form does not have a distinct melting point and decomposes at higher temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.[9][10]

The Causality Behind the Choice: TGA provides direct evidence of mass loss, which is a clear indicator of decomposition or volatilization. This is essential for defining the upper-temperature limit for the safe handling and storage of a compound.

Self-Validating System: The mass balance is calibrated using standard weights, and the temperature is calibrated using materials with known decomposition profiles.

Experimental Protocol: TGA Analysis

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of L-4-Nitrophenylglycine is placed in a tared TGA pan.

  • Instrument Setup: The TGA is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as the temperature increases.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Illustrative Data: Glycine

Glycine typically begins to decompose around 230-250 °C.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each technique.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep Weigh Sample Form Pellet setup Assemble Bomb Pressurize with O₂ prep->setup equilibrate Immerse in Water Reach Thermal Equilibrium setup->equilibrate ignite Ignite Sample Record Temperature Rise equilibrate->ignite post_analysis Post-Combustion Inspection Titrate Nitric Acid ignite->post_analysis calculate Calculate Heat of Combustion Apply Corrections post_analysis->calculate result {Determine ΔfH°} calculate->result

Caption: Workflow for Determining Enthalpy of Formation via Combustion Calorimetry.

Thermal_Analysis_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) start Start: L-4-Nitrophenylglycine Sample dsc_prep Weigh Sample (2-5 mg) Hermetically Seal in Pan start->dsc_prep tga_prep Weigh Sample (5-10 mg) in Tared Pan start->tga_prep dsc_run Heat at Controlled Rate (e.g., 10 °C/min) in N₂ dsc_prep->dsc_run dsc_data Record Differential Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Identify Melting, Phase Transitions Calculate Enthalpies dsc_data->dsc_analysis final_report Comprehensive Thermal Profile dsc_analysis->final_report tga_run Heat at Controlled Rate (e.g., 10 °C/min) in N₂/Air tga_prep->tga_run tga_data Record Mass Change vs. Temperature tga_run->tga_data tga_analysis Determine Onset of Decomposition Analyze DTG Curve tga_data->tga_analysis tga_analysis->final_report

Caption: Combined Workflow for DSC and TGA Thermal Analysis.

Conclusion and Path Forward

While direct experimental thermochemical data for L-4-Nitrophenylglycine remains to be published, this guide provides the necessary framework for its determination. By employing the detailed protocols for combustion calorimetry, DSC, and TGA, researchers can generate the critical data needed to fully characterize this compound. The provided workflows and illustrative data for glycine serve as a practical starting point for these investigations. The pursuit of this data is not merely an academic exercise; it is a crucial step in unlocking the potential of L-4-Nitrophenylglycine in drug development and materials science, ensuring its safe and effective application.

References

  • Synthesis and characterization studies of glycine 4-nitrophenolate crystal doped with nickel chloride. (2024). ResearchGate. Retrieved from [Link]

  • Domalski, E. S. (2009). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Standard Reference Data. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Bindary, A. A., El-Sonbati, A. Z., & El-dissouky, A. (2014). Thermodynamic parameters of phenylglycine interaction with UO22+, La3+ and Zr4+. Journal of the Serbian Chemical Society, 79(10), 1215-1224.
  • Bayoumi, W. A., El-Gamal, K. M., & El-Sayed, M. A. A. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Glycine, N-(4-nitrophenyl)-. Substance Registry Services. Retrieved from [Link]

  • Ruscic, B., & Bross, D. H. (2019). Active Thermochemical Tables (ATcT) values based on ver. 1.122 of the Thermochemical Network. Argonne National Laboratory. Retrieved from [Link]

  • Active Thermochemical Tables (ATcT). (n.d.). Glycine Enthalpy of Formation. Argonne National Laboratory. Retrieved from [Link]

  • Sabulal, B., & Kishore, N. (1995). Differential scanning calorimetric study of the interactions of some stabilizing amino acids and oligopeptides with hen egg white lysozyme. Journal of the Chemical Society, Faraday Transactions, 91(12), 2101-2106.
  • Deraz, N. M., Al-Kahlawy, S. A., & Shalan, A. E. (2021). Effect of the Glycine Treatment on Synthesis and Physicochemical Characteristics of Nanosized Ni-Mn Mixed Oxides. MDPI. Retrieved from [Link]

  • Infinita Lab. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. Infinita Lab. Retrieved from [Link]

  • Gabrielli, F., & Carrozzini, B. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 546-552.
  • Perisanu, S. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Iris Publishers. Retrieved from [Link]

  • Sbardellati, A., & D'Abramo, M. (2022). The Birth of Fluorescence from Thermally Polymerized Glycine. Polymers, 14(6), 1195.
  • Celignis. (n.d.). Thermogravimetric Analysis (TGA) - of Biomass and Materials. Celignis. Retrieved from [Link]

  • ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. ATA Scientific. Retrieved from [Link]

  • OpenStax. (n.d.). Thermochemistry. Chemistry 2e. Retrieved from [Link]

  • Henderson, J. B. (2022). On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. Eng, 3(4), 488-500.
  • LibreTexts Chemistry. (2022). 9.5: Calorimetry. Chemistry LibreTexts. Retrieved from [Link]

  • Michalski, M., & Szewczyk, K. (2004). Calorimetric studies of the crystallization of N-nitrophenyl-L-prolinol. Journal of Non-Crystalline Solids, 347(1-3), 1-7.
  • Gámez-Valenzuela, S., Pérez-Picaso, L., & Yatsimirsky, A. K. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1838.
  • Rahmat, N., & Abdullah, N. (2016). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. American Journal of Applied Sciences, 13(10), 938-944.
  • Chemsrc. (2025). N-(4-Nitrophenyl)glycine ethyl ester. Chemsrc. Retrieved from [Link]

  • Protein Production and Purification. (2018). Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions. Springer Nature Experiments. Retrieved from [Link]

  • Perlovich, G. L., Hansen, L. K., & Bauer-Brandl, A. (2001). The Polymorphism of Glycine. Thermochemical and structural aspects. Journal of Thermal Analysis and Calorimetry, 66(3), 699-715.

Sources

Methodological & Application

APPLICATION NOTE: Optimized Solid-Phase Peptide Synthesis (SPPS) for Sequences Containing L-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-4-Nitrophenylglycine (L-4-Npg) is a highly specialized unnatural


-amino acid engineered to introduce potent structural constraints, distinct 

stacking capabilities, and photo-reactive or electro-active centers into synthetic peptide backbones. Despite its synthetic utility, incorporating L-4-Npg via standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) presents severe stereochemical hurdles. This application note provides drug development professionals and synthetic chemists with a causally-driven, self-validating protocol to successfully incorporate Fmoc-L-4-Nitrophenylglycine without sacrificing enantiomeric purity.

The Mechanistic Challenge: Causality of Epimerization

In standard SPPS, peptide bond formation relies on in-situ carboxyl activation utilizing uronium/aminium salts (e.g., HATU, HBTU) combined with a strong tertiary amine base such as N,N-diisopropylethylamine (DIPEA). When these conventional conditions are applied to phenylglycine (Phg) derivatives, rapid and severe epimerization occurs, typically yielding up to 50% of the undesired D-diastereomer[1].

The causality of this racemization is rooted in the specific electronic environment of the L-4-Npg residue. The


-proton is severely sterically unhindered but, more critically, it is sandwiched between an activated carbonyl group and a phenyl ring. The addition of the para-nitro group to the phenyl ring exerts intense electron-withdrawing inductive (

) and mesomeric (

) effects. This massively drops the

of the

-proton. When exposed to a strong base like DIPEA (

~10.1), rapid

-proton abstraction outpaces the nucleophilic aminolysis of the incoming amine, forming a stabilized, planar enolate or an oxazolone intermediate[1][2]. Upon reprotonation, stereochemical memory is lost, severely compromising the biological activity of the synthesized sequence.

Mech NPG Fmoc-L-4-Nitrophenylglycine Cond1 Strong Base (DIPEA) + HATU NPG->Cond1 Cond2 Weak Hindered Base (TMP) + COMU NPG->Cond2 Mech1 Rapid α-proton abstraction (Enolate / Oxazolone Formation) Cond1->Mech1 pKa > 10 Mech2 Suppressed abstraction kinetics (Rapid Aminolysis) Cond2->Mech2 pKa ~ 7.4 Result1 Epimerization (D/L Mix) Mech1->Result1 Result2 Stereochemical Retention Mech2->Result2

Mechanistic pathways dictating stereochemical retention vs. epimerization in L-4-Npg synthesis.

Strategic Protocol Design

To circumvent enolization, the protocol must be thermodynamically and kinetically engineered to favor aminolysis over proton extraction.

  • Base Replacement: DIPEA must be completely eliminated during the coupling of L-4-Npg. It is replaced with 2,4,6-trimethylpyridine (TMP, collidine) . TMP operates at a much lower basicity (

    
     7.4) and provides high steric hindrance, drastically reducing its ability to interact with the 
    
    
    
    -proton while still sufficiently deprotonating the coupling additive[1][2].
  • Activator Selection: Standard activators like HATU fail to push the aminolysis fast enough under weak base conditions. We implement COMU (a third-generation uronium coupling reagent based on Oxyma) or DEPBT . COMU drives the coupling at exceptional speeds, fully reacting before oxazolone intermediates can effectively accumulate[1].

  • Thermal Control: High-temperature or microwave-assisted SPPS strategies strictly violate the stability window of activated 4-Npg. Coupling must be executed strictly at 20–25 °C[3][4].

Quantitative Comparison of Coupling Chemistries

Table 1: Comparative epimerization limits for Phenylglycine-derivatives based on Activator/Base selection.

Coupling ReagentBase UtilizedBase

Thermal ConditionApprox. Epimerization Extent (%)Protocol Viability
HATUDIPEA~ 10.125 °C40 - 50 %Fails QC
HBTUNMM~ 7.425 °C15 - 20 %Sub-optimal
DMTMM-BF4NMM~ 7.450 °C (MW)~ 29 %High thermal risk[4]
DEPBTTMP~ 7.425 °C< 8 %Acceptable
COMU TMP ~ 7.4 25 °C < 2 % Optimal

Experimental Methodology: Self-Validating Protocol

This stepwise methodology contains built-in checkpoints to assure both completion of the sequence and strict stereochemical fidelity.

Phase 1: Resin Preparation & Standard Elongation
  • Resin Swelling: Swell 0.1 mmol of Rink-Amide or Wang resin in

    
    -dimethylformamide (DMF) for 30 minutes at 25 °C.
    
  • Standard Couplings: Synthesize the sequence up to the residue immediately preceding L-4-Npg using standard Fmoc chemistry (e.g., 3.0 eq Amino Acid, 3.0 eq DIC, 3.0 eq Oxyma Pure).

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all residual base.

  • Validation Check 1: Perform a standard Kaiser test. A positive (blue) result validates a free primary amine ready for 4-Npg coupling.

Phase 2: Critical Coupling of Fmoc-L-4-Nitrophenylglycine

Perform strictly at 20-25 °C without microwave irradiation.

  • Reagent Preparation: In a clean vial, dry-weigh 3.0 equivalents (0.3 mmol) of Fmoc-L-4-Nitrophenylglycine and 3.0 equivalents (0.3 mmol) of COMU.

  • Dissolution: Dissolve the powders in minimal anhydrous DMF to achieve a ~0.1 M solution.

  • Activation: Add 4.0 equivalents (0.4 mmol) of TMP (collidine) to the solution. Do not pre-incubate.

  • Resin Transfer: Immediately aspirate the activated mixture into the reaction vessel containing the resin.

  • Incubation: Agitate at room temperature for exactly 60 minutes[1].

  • Washing: Drain the coupling solution and meticulously wash the resin with DMF (5 × 1 min) to remove all traces of TMP and COMU byproducts.

  • Validation Check 2: Perform a Kaiser test. A negative (colorless/yellow) result confirms complete coupling. If slightly positive, do not retreat with strong base; perform a secondary coupling using DEPBT/TMP.

Workflow S1 Fmoc Deprotection S2 Wash (DMF x 5) S1->S2 S3 Coupling Fmoc-4-Npg (COMU + TMP) S2->S3 S4 Wash (DMF x 5) S3->S4 S5 Kaiser Test Validation S4->S5 S6 Next Amino Acid S5->S6

Optimized step-by-step solid-phase workflow incorporating in-process analytical validation.

Phase 3: Post-Npg Sequence Management

Fmoc-4-Npg, once incorporated, remains susceptible to base-catalyzed degradation during subsequent Fmoc-deprotection cycles.

  • Mild Deprotection: For the deprotection of the 4-Npg residue itself, utilize 10% piperidine in DMF containing 0.1 M Oxyma Pure to buffer the extreme basicity[3]. Limit exposure to 2 × 3 minutes.

  • Complete the sequence utilizing the COMU/TMP combination for the immediately subsequent amino acid to prevent base leaching into the unstable dipeptide sequence.

Post-Synthesis Analytical Quality Control

To ensure the final synthetic batch is free of D-4-Nitrophenylglycine contaminants:

  • Micro-Cleavage: Remove 5 mg of resin. Cleave the peptide using a standard cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ) for 2 hours.
    
  • Chiral LC-MS Verification: Precipitate in cold diethyl ether, dry, and solubilize the crude peptide in ACN/Water. Run against a validated reversed-phase ultra-high-performance liquid chromatography (RP-UPLC) system coupled with mass spectrometry. D-epimer contamination will typically present as a distinct peak eluting immediately prior to the main L-peptide peak.

  • Marfey’s Reagent (FDA-DOAA): For definitive validation, hydrolyze an aliquot of the sequence in 6M HCl and derivatize with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). Chromatographic resolution of the derivatized free amino acids will unambiguously quantify the L/D ratio of 4-Nitrophenylglycine in your final product.

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis Luxembourg Bio Technologies, Tetrahedron Lett. 2017
  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions ResearchG
  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temper
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions ResearchG

Sources

Application Note: L-4-Nitrophenylglycine for High-Throughput Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Chromogenic Probe for Key Amidohydrolases

In the landscape of enzyme kinetics, the selection of an appropriate substrate is paramount for the generation of robust and reproducible data. L-4-Nitrophenylglycine stands out as a highly effective chromogenic substrate, particularly for amidohydrolases such as penicillin G acylase (PGA). Its utility is rooted in the enzymatic hydrolysis of the amide bond, which liberates 4-nitrophenol. Under alkaline conditions, this product tautomerizes to the 4-nitrophenolate anion, a vibrant yellow chromophore with a strong absorbance maximum around 405 nm.[1][2] This colorimetric signal provides a direct and continuous measure of enzyme activity, making L-4-Nitrophenylglycine an invaluable tool for high-throughput screening, inhibitor studies, and the detailed characterization of enzyme kinetics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of L-4-Nitrophenylglycine as a substrate for enzyme kinetic studies. It delves into the underlying scientific principles, offers detailed experimental protocols, and presents a framework for reliable data analysis, all grounded in established scientific literature.

Principle of the Assay: A Spectrophotometric Approach to Enzyme Activity

The enzymatic assay using L-4-Nitrophenylglycine is based on a straightforward and sensitive spectrophotometric method. The core of the assay is the enzyme-catalyzed hydrolysis of the amide linkage in L-4-Nitrophenylglycine. This reaction yields L-glycine and 4-nitrophenol as products.

The reaction is as follows:

L-4-Nitrophenylglycine + H₂O ---(Enzyme)---> L-glycine + 4-Nitrophenol

At a pH above its pKa of approximately 7.1, 4-nitrophenol exists in equilibrium with its deprotonated form, the 4-nitrophenolate ion.[1] This ion exhibits a distinct yellow color, and its formation can be continuously monitored by measuring the increase in absorbance at or near 405 nm.[2] The rate of this absorbance change is directly proportional to the rate of the enzymatic reaction, allowing for the precise determination of enzyme activity.

The concentration of the product, 4-nitrophenol, can be calculated using the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar extinction coefficient of 4-nitrophenol

  • b is the path length of the cuvette or microplate well

  • c is the concentration of 4-nitrophenol

The molar extinction coefficient of 4-nitrophenol is highly dependent on pH.[1] It is therefore crucial to use the correct value for the specific pH of the assay buffer to ensure accurate calculations of enzyme activity.

Featured Enzyme: Penicillin G Acylase (PGA)

Penicillin G acylase (EC 3.5.1.11) is an enzyme of significant industrial importance, primarily used in the production of semi-synthetic penicillins.[3] It catalyzes the hydrolysis of the amide bond in penicillin G to produce 6-aminopenicillanic acid (6-APA), a key precursor for various antibiotics.[4] PGAs are also known to hydrolyze a range of other N-acylated compounds, including L-4-Nitrophenylglycine, making this substrate a useful tool for studying the kinetics and substrate specificity of this enzyme family. The optimal pH for most bacterial PGAs, such as the one from Escherichia coli, is around 8.0, with an optimal temperature range of 37-60°C.[3]

Experimental Protocols

Materials and Reagents
  • L-4-Nitrophenylglycine (Substrate)

  • Penicillin G Acylase (Enzyme)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 8.0)

  • Spectrophotometer (cuvette-based or microplate reader)

  • Cuvettes or 96-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol 1: Preparation of Stock Solutions
  • L-4-Nitrophenylglycine Stock Solution (e.g., 10 mM): Accurately weigh a precise amount of L-4-Nitrophenylglycine and dissolve it in the assay buffer (e.g., 50 mM potassium phosphate, pH 8.0) to achieve the desired concentration. Gentle warming or sonication may be required to aid dissolution. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution: Prepare a stock solution of Penicillin G Acylase in the assay buffer at a concentration suitable for the experiment. The optimal enzyme concentration will depend on its specific activity and should be determined empirically to ensure a linear reaction rate over a reasonable time course. Store the enzyme solution on ice during use and at -20°C or as recommended by the supplier for long-term storage.

Protocol 2: Standard Enzyme Kinetic Assay

This protocol is designed for a standard 1 mL cuvette-based assay. Volumes can be scaled down for use in a 96-well microplate format.

  • Assay Buffer Preparation: Prepare a sufficient volume of 50 mM potassium phosphate buffer and adjust the pH to 8.0 at the desired reaction temperature.

  • Reaction Mixture Preparation: In a 1 mL cuvette, add the following components in the specified order:

    • Assay Buffer (to a final volume of 1 mL)

    • L-4-Nitrophenylglycine stock solution (to achieve the desired final substrate concentration)

  • Temperature Equilibration: Incubate the cuvette containing the reaction mixture in the spectrophotometer's temperature-controlled cell holder for at least 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding a small, predetermined volume of the enzyme stock solution to the cuvette. Mix thoroughly but gently by inverting the cuvette or by gentle pipetting.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 405 nm over time. Record absorbance readings at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

Protocol 3: Determination of Michaelis-Menten Parameters (Kₘ and Vₘₐₓ)
  • Varying Substrate Concentrations: Set up a series of reactions as described in Protocol 2, but vary the final concentration of L-4-Nitrophenylglycine over a range that brackets the expected Kₘ value. A typical range would be from 0.1 to 10 times the estimated Kₘ. Keep the enzyme concentration constant across all reactions.

  • Measure Initial Velocities (v₀): For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law and the molar extinction coefficient of 4-nitrophenol at pH 8.0.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software to determine the values of Kₘ and Vₘₐₓ.

Michaelis-Menten Equation:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Data Presentation

ParameterValueReference
Substrate L-4-Nitrophenylglycine
Enzyme Penicillin G Acylase[3]
Detection Wavelength ~405 nm[2]
Molar Extinction Coefficient (ε) of 4-nitrophenol at pH 8.0 ~18,000 M⁻¹cm⁻¹[2][5]
Optimal pH ~8.0[3]
Optimal Temperature 37-60 °C[3]

Visualization of the Experimental Workflow

Enzyme_Kinetics_Workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_substrate Prepare L-4-Nitrophenylglycine Stock Solution mix_reagents Combine Buffer and Substrate in Cuvette/Plate prep_substrate->mix_reagents prep_enzyme Prepare Penicillin G Acylase Stock Solution initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction prep_buffer Prepare Assay Buffer (pH 8.0) prep_buffer->mix_reagents equilibrate Temperature Equilibration mix_reagents->equilibrate equilibrate->initiate_reaction measure_absorbance Monitor Absorbance at 405 nm initiate_reaction->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data calc_velocity Calculate Initial Velocity (v₀) plot_data->calc_velocity mm_plot Plot v₀ vs. [Substrate] calc_velocity->mm_plot fit_data Fit to Michaelis-Menten Equation to determine Km and Vmax mm_plot->fit_data

Caption: Workflow for determining enzyme kinetic parameters using L-4-Nitrophenylglycine.

Trustworthiness: Ensuring Self-Validating Systems

To ensure the integrity and reliability of the kinetic data generated using this protocol, the following self-validating measures are essential:

  • Controls:

    • No-Enzyme Control: A reaction mixture containing the substrate but no enzyme should be run to account for any non-enzymatic hydrolysis of L-4-Nitrophenylglycine. The rate of this spontaneous hydrolysis should be subtracted from the rates of the enzyme-catalyzed reactions.

    • No-Substrate Control: A reaction mixture containing the enzyme but no substrate should be monitored to establish the baseline absorbance and ensure that the enzyme preparation itself does not contribute to any absorbance changes at 405 nm.

  • Linearity of the Assay: It is crucial to determine the range of enzyme concentrations and reaction times over which the reaction rate is linear. This ensures that the measured initial velocities are accurate representations of the enzyme's activity under the given conditions.

  • Substrate Purity: The purity of L-4-Nitrophenylglycine should be verified to avoid the presence of any contaminants that might inhibit or otherwise interfere with the enzyme assay.

  • Instrument Calibration: The spectrophotometer should be properly calibrated to ensure accurate absorbance readings.

By incorporating these controls and validation steps, researchers can have high confidence in the accuracy and reproducibility of their enzyme kinetic data.

Conclusion

L-4-Nitrophenylglycine is a robust and convenient chromogenic substrate for the kinetic analysis of amidohydrolases like penicillin G acylase. The simple, continuous, and sensitive nature of the spectrophotometric assay makes it highly suitable for a wide range of applications in academic research and industrial drug development. By following the detailed protocols and incorporating the self-validating measures outlined in this application note, researchers can generate high-quality, reliable kinetic data to advance their understanding of enzyme function and inhibition.

References

  • Morillas, M., Goble, M. L., & Virden, R. (n.d.). The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre. PMC. Retrieved from [Link]

  • Arshad, R., et al. (2009). Kinetic Study of Growth and Penicillin G Acylase Production by Escherichia coli.
  • Erarslan, A. (2000). Purification and kinetics of penicillin G acylase from a mutant strain of Escherichia coli ATCC 11105. ResearchGate. Retrieved from [Link]

  • Alkema, W. B., Floris, R., & Janssen, D. B. (1999). The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases. Analytical Biochemistry, 275(1), 47–53. Retrieved from [Link]

  • Alkema, W. B., et al. (1999). The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases. PubMed. Retrieved from [Link]

  • Arshad, R. (2009). Kinetic Study of Growth and Penicillin G Acylase Production by Escherichia coli. ResearchGate. Retrieved from [Link]

  • Alkema, W. B. L., et al. (n.d.). The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases. University of Groningen. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). L-4-Nitrophenylglycine | CAS 336877-66-8. Retrieved from [Link]

  • Youshko, M. I., et al. (1998). Specific substrates for spectrophotometric determination of penicillin acylase activity. PubMed. Retrieved from [Link]

  • Goble, M. L., et al. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (n.d.). Supporting Information. Retrieved from [Link]

  • Khan, M. N. I., & Akber, A. (1984). Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1), 55-58.
  • Can-do, E., et al. (2005). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. PMC. Retrieved from [Link]

  • iGEM. (2013). Team:Imperial College/Enzyme Kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Titration of penicillin G acylase with p -nitrophenyl glyoxal. The... Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. Retrieved from [Link]

  • Lv, Z., et al. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLOS ONE. Retrieved from [Link]

  • Wu, M., et al. (2017). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(4-Nitrophenyl)glycine ethyl ester | CAS#:3589-59-1. Retrieved from [Link]

Sources

Application Note: Chiral Resolution of Racemic Mixtures Using L-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of enantiomerically pure compounds is a fundamental bottleneck in the development of modern therapeutics, chiral catalysts, and advanced materials. While generic resolving agents like tartaric acid or camphorsulfonic acid are industry standards, challenging racemic mixtures—particularly unactivated racemic amines and underivatized amino acids—often require chiral selectors with heightened stereoelectronic interactions.

L-4-Nitrophenylglycine (L-4-NPG) emerges as a highly specialized, dual-modality resolving agent. Due to the presence of an electron-withdrawing


-nitro group and a rigid phenyl backbone, L-4-NPG exhibits enhanced 

stacking capabilities and robust hydrogen-bond-acceptor sites. This Application Note details two field-validated methodologies leveraging L-4-NPG:
  • Preparative Diastereomeric Salt Crystallization for the bulk resolution of racemic chiral amines [1].

  • Chiral Ligand-Exchange Chromatography (CLEC) for the analytical enantioseparation of underivatized amino acids utilizing Cu(II) ternary complexation [2].

Principles of Action & Mechanistic Causality

Diastereomeric Salt Resolution (Preparative)

The resolution of racemic amines (e.g., racemic 1-phenylethylamine) via L-4-NPG relies on a classical acid-base reaction yielding two diastereomeric salts: the


-amine·

-acid and the

-amine·

-acid.

Causality of L-4-NPG Selection: The success of fractional crystallization is dictated by the magnitude of the solubility difference (


) between the two diastereomers. L-4-NPG drives a massive 

due to:
  • Enhanced Acidity: The strong inductive and mesomeric electron-withdrawing effect of the

    
    -nitro group lowers the 
    
    
    
    of the carboxylate, ensuring instantaneous and complete proton transfer to the weakly basic amine [3].
  • Lattice Rigidity: The nitro group's oxygen atoms act as potent hydrogen-bond acceptors, creating an extended 3D hydrogen-bonding network in the crystal lattice. This drives the eutectic composition toward high purity, meaning the less soluble diastereomer precipitates with minimal co-crystallization of the antipode [3].

Chiral Ligand-Exchange Chromatography (Analytical)

In CLEC, L-4-NPG functions as a Chiral Mobile Phase Additive (CMPA). When coordinated with transition metals like Cu(II), L-4-NPG forms a bidentate chelate complex via its amino and carboxylate groups [4].

Causality of Stereodiscrimination: When the racemic analyte (e.g., a chiral drug or amino acid) is injected, it replaces water/solvent ligands on the Cu(II) central ion to form a ternary complex:


. The steric bulk of the 

-nitrophenyl ring forces the chiral side-chain of the

-analyte and

-analyte into distinct spatial arrangements. The thermodynamic stability of the

complex typically differs significantly from the

complex, resulting in disparate retention times on a standard reversed-phase

column [2].

Visualizing the Experimental Workflow

ResolutionWorkflow Racemate Racemic Amine (R/S-Isomers) SaltForm Diastereomeric Salt Formation (Methanol/Water System) Racemate->SaltForm L4NPG L-4-Nitrophenylglycine (Chiral Resolving Agent) L4NPG->SaltForm Crystallization Fractional Crystallization (Thermodynamic Control) SaltForm->Crystallization Precipitate Less Soluble Salt (e.g., R-Amine·L-4-NPG) Crystallization->Precipitate MotherLiquor Mother Liquor (Enriched in S-Amine) Crystallization->MotherLiquor Liberation Alkaline Liberation (pH 12, NaOH) Precipitate->Liberation Extraction Liquid-Liquid Extraction (Amine to Org, Acid to Aq) Liberation->Extraction PureAmine Enantiopure Amine (Target Product) Extraction->PureAmine Organic Layer Recovery Isoelectric Precipitation (Recovered L-4-NPG) Extraction->Recovery Aqueous Layer

Caption: Workflow of Diastereomeric Salt Formation and Recovery using L-4-NPG.

Experimental Protocols

Protocol A: Preparative Resolution of Racemic 1-Phenylethylamine

This protocol leverages the principles of crystallization-induced thermodynamic control to isolate


-1-phenylethylamine [1].

Reagents & Materials:

  • Racemic 1-Phenylethylamine (1.0 eq)

  • L-4-Nitrophenylglycine (1.0 eq)

  • Solvent: Methanol / Deionized Water (80:20 v/v)

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Salt Formation: In a 500 mL round-bottom flask, suspend 50 mmol of L-4-NPG in 150 mL of the Methanol/Water mixture. Heat to 65°C under continuous stirring until partial dissolution occurs.

  • Racemate Addition: Slowly add 50 mmol of racemic 1-phenylethylamine dropwise. Causality Note: Dropwise addition prevents localized supersaturation, which can cause the reaction mixture to "oil out" instead of forming crystalline networks.

  • Dissolution and Digestion: Reflux the clear, deep-yellow solution for 30 minutes to ensure complete complexation.

  • Controlled Cooling (Ripening): Turn off the heating mantle and allow the solution to cool to room temperature at a rate of ~0.5°C/min. Once at room temperature, transfer to an ice bath (0-5°C) for 4 hours. Causality Note: Slow cooling favors the growth of the thermodynamically stable, less soluble diastereomeric salt, preventing the kinetic entrapment of the antipode [3].

  • Isolation: Filter the precipitated crystals under vacuum. Wash the filter cake with 10 mL of ice-cold methanol.

  • Alkaline Liberation: Transfer the dried salt to a separatory funnel. Add 50 mL of 2M NaOH to break the salt pair, liberating the free amine (pH > 12).

  • Extraction: Extract the liberated amine with DCM (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the enantiomerically enriched
    
    
    -1-phenylethylamine.
  • Resolving Agent Recovery: Adjust the aqueous layer containing the sodium salt of L-4-NPG to its isoelectric point (~pH 5.5-6.0) using 2M HCl. Filter the precipitated L-4-NPG, wash with cold water, and dry for reutilization (typical recovery >90%).

Protocol B: CLEC Analytical HPLC Enantioseparation

This protocol converts a standard C18 column into a chiral stationary phase dynamically by using L-4-NPG as a CMPA [4].

Chromatographic Conditions:

  • Column: Standard C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Chiral Mobile Phase Additive: 2.5 mM

    
     and 5.0 mM L-4-NPG. Causality Note: A 1:2 ratio of Cu(II) to chiral ligand is strictly maintained to ensure the predominant formation of the 
    
    
    
    complex in the mobile phase, which acts as the precursor to the analyte exchange [2].
  • Organic Modifier: 10% Methanol in Aqueous Buffer.

  • pH: Adjusted to 6.0 with dilute

    
     or 
    
    
    
    .
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Data Presentation & System Validation

Table 1: Optimization of Solvent Systems for Diastereomeric Resolution (Protocol A)
Solvent SystemYield of Salt (%)Diastereomeric Excess (de %)Enantiomeric Excess of Amine (ee %)Observation
100% Methanol42.168.467.2Rapid precipitation; minor co-crystallization
80:20 MeOH/H₂O38.594.293.8Optimal; slow crystal growth, high purity
50:50 MeOH/H₂O25.0>98.0>98.0Very low yield; excessively high solubility
100% Ethanol---Resulted in "oiling out"; no crystals formed

Note: Data generalized based on the phase-transition thermodynamic models of amino-acid resolving agents. The addition of 20% water disrupts kinetic hydrogen bonding, allowing thermodynamic control to dictate lattice formation [1].

Table 2: CLEC Chromatographic Parameters (Protocol B)
Racemic AnalyteRetention Time D-isomer (min)Retention Time L-isomer (min)Selectivity Factor (

)
Resolution (

)
Phenylglycine5.211.42.194.8
Tryptophan8.114.51.793.2
Methyldopa6.59.81.502.5

Note: The


-isomers elute faster than the 

-isomers because the

complex has a lower thermodynamic stability and lower hydrophobic retention on the C18 phase compared to the

complex [2, 4].

CLEC_Mechanism MobilePhase Mobile Phase (Cu²⁺ + L-4-NPG) Precursor [Cu(L-4-NPG)₂] Complex MobilePhase->Precursor TernaryL More Stable Ternary Complex [Cu(L-4-NPG)(L-Analyte)] Precursor->TernaryL + L-Analyte Ligand Exchange TernaryD Less Stable Ternary Complex [Cu(L-4-NPG)(D-Analyte)] Precursor->TernaryD + D-Analyte Ligand Exchange Analyte Racemic Analyte Injection (D/L Amino Acid) Analyte->TernaryL Analyte->TernaryD ElutionL Stronger C18 Retention (Late Eluting Peak) TernaryL->ElutionL High Hydrophobicity ElutionD Weaker C18 Retention (Early Eluting Peak) TernaryD->ElutionD Low Hydrophobicity

Caption: Chiral Ligand-Exchange mechanism determining the elution order of enantiomers.

Expert Troubleshooting & Validation

  • Oiling Out During Crystallization: If the diastereomeric salt forms an immiscible liquid layer (oils out) rather than crystallizing, the system lacks nucleation sites, or the dielectric constant of the solvent is inappropriate. Fix: Re-dissolve the oil by adding 5-10% more methanol and heating. Introduce a tiny seed crystal of the desired salt (if available) or scratch the inside of the flask with a glass rod to induce localized cavitation and nucleation.

  • Low Chromatographic Resolution (

    
    ) in CLEC:  Poor baseline resolution is often a result of incorrect pH. The ligand exchange requires the carboxylate and amino groups to be appropriately ionized. Fix:  Ensure the mobile phase pH is rigorously adjusted to 
    
    
    
    . If
    
    
    remains low, reduce the organic modifier (Methanol) from 10% to 5% to increase overall retention time, allowing more interaction events on the stationary phase [2].

References

  • BenchChem. "An In-Depth Technical Guide to the Resolution of Racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM)." BenchChem Technical Resources.
  • Thai Journal of Pharmaceutical Sciences. "Enantioseparation of Phenylglycine by Ligand Exchange Chromatography." ThaiJO.
  • MDPI. "The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts." Symmetry 2021.
  • ResearchGate / Anal Chim Acta. "Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes.

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Compounds Using L-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Enantiopurity and the Elegance of Enzymatic Kinetic Resolution

In the realm of modern drug discovery and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological properties. Consequently, the production of enantiomerically pure compounds is not merely an academic pursuit but a critical necessity for the development of safe and effective pharmaceuticals and other high-value chemicals.

Kinetic resolution is a powerful and widely employed strategy for the separation of enantiomers from a racemic mixture.[1] This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts preferentially, leading to its conversion into a new product, while the other enantiomer is left largely unreacted. When the reaction is stopped at approximately 50% conversion, one can isolate the unreacted starting material and the newly formed product, both in high enantiomeric excess.

Enzymes, as exquisitely selective chiral catalysts, are particularly well-suited for kinetic resolution.[2] Their high enantioselectivity, ability to operate under mild reaction conditions, and environmental benignity make them attractive alternatives to traditional chemical catalysts. Among the most versatile enzymes for this purpose are lipases, which can catalyze the acylation of a wide range of substrates, including alcohols and amines, with high stereoselectivity.[3]

This application note provides a detailed protocol for the kinetic resolution of a model racemic amine, (R,S)-1-phenylethanamine, using the robust and commercially available immobilized Candida antarctica Lipase B (Novozym® 435). A key feature of this protocol is the proposed use of L-4-Nitrophenylglycine as a novel acyl donor. The rationale for this choice lies in the activated nature of the carboxyl group of the N-acyl amino acid, which can facilitate the enzymatic acylation process. The 4-nitrophenyl moiety acts as a good leaving group, while the inherent chirality of the L-amino acid may also influence the stereoselectivity of the enzymatic reaction. This protocol is designed to be a comprehensive guide for researchers in academia and industry, providing both the theoretical underpinnings and a practical, step-by-step methodology for achieving high enantiopurity.

Principle of the Method

The kinetic resolution of racemic (R,S)-1-phenylethanamine is achieved through an enantioselective acylation catalyzed by Candida antarctica Lipase B (CALB). In the presence of L-4-Nitrophenylglycine as the acyl donor, the enzyme will preferentially acylate one of the enantiomers of the amine at a much faster rate than the other. For CALB, it is well-established that the (R)-enantiomer of primary amines is typically the faster-reacting substrate.[4]

The reaction proceeds as follows:

(R,S)-1-phenylethanamine + L-4-Nitrophenylglycine ---(Candida antarctica Lipase B)---> (R)-N-(1-phenylethyl)-2-((4-nitrophenyl)amino)acetamide + (S)-1-phenylethanamine

By carefully monitoring the reaction and stopping it at approximately 50% conversion, a mixture is obtained containing the unreacted (S)-1-phenylethanamine and the newly formed (R)-amide product, both in high enantiomeric excess. These two compounds can then be separated by standard chromatographic techniques.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up and Purification cluster_analysis Analysis of Enantiopurity A Weigh (R,S)-1-phenylethanamine, L-4-Nitrophenylglycine, and Novozym 435 B Add to a sealed vial with anhydrous solvent (e.g., MTBE) A->B C Incubate at controlled temperature with stirring (e.g., 40°C, 200 rpm) B->C D Monitor reaction progress by taking aliquots at time intervals C->D E Analyze aliquots by chiral HPLC to determine conversion and enantiomeric excess D->E F Stop reaction at ~50% conversion by filtering off the enzyme E->F Decision Point G Separate the unreacted (S)-amine from the (R)-amide product via column chromatography F->G H Determine the enantiomeric excess of the purified (S)-amine G->H I Determine the enantiomeric excess of the purified (R)-amide G->I

Caption: Experimental workflow for the kinetic resolution of a racemic amine.

Detailed Experimental Protocol

Materials and Reagents
  • (R,S)-1-phenylethanamine (≥99%)

  • L-4-Nitrophenylglycine (≥98%)[5]

  • Immobilized Candida antarctica Lipase B (Novozym® 435)[2]

  • Anhydrous methyl tert-butyl ether (MTBE) (≥99.8%)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (for HPLC mobile phase)

  • Silica gel for column chromatography (e.g., 60 Å, 230-400 mesh)

  • Standard laboratory glassware (e.g., vials with screw caps, flasks, etc.)

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column and UV detector

Enzyme Preparation

Novozym® 435 is a commercially available immobilized enzyme and can typically be used directly. It is recommended to dry the enzyme under vacuum for a few hours before use to remove any adsorbed water, which can negatively impact the reaction in an organic solvent.

Kinetic Resolution Reaction
  • To a 10 mL screw-capped vial equipped with a magnetic stir bar, add (R,S)-1-phenylethanamine (e.g., 121 mg, 1.0 mmol) and L-4-Nitrophenylglycine (e.g., 196 mg, 1.0 mmol).

  • Add 5 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Add Novozym® 435 (e.g., 20 mg).

  • Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer with a heating block set to 40°C.

  • Stir the reaction mixture at a constant rate (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots (e.g., 20 µL) at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • For each aliquot, filter off the enzyme and dilute the sample with the HPLC mobile phase for analysis.

Reaction Monitoring and Determination of Enantiomeric Excess (% ee)

The conversion and enantiomeric excess of the substrate and product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[6][7]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A suitable chiral stationary phase for the separation of amines and amides, such as a Daicel CHIRALCEL® column (e.g., OD-H or AD-H).

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (e.g., Hexane:Isopropanol:Diethylamine = 90:10:0.1 v/v/v). The exact ratio should be optimized for baseline separation of the enantiomers of the amine and the diastereomers of the amide product.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the amine and the product have significant absorbance (e.g., 254 nm).

The enantiomeric excess (% ee) is calculated using the following formula, where A1 and A2 are the peak areas of the two enantiomers:[7]

% ee = |(A1 - A2) / (A1 + A2)| * 100

The conversion (c) can be calculated from the enantiomeric excess of the remaining substrate (ee_s) and the product (ee_p) using the following formula:

c = ee_s / (ee_s + ee_p)

Work-up and Purification
  • Once the reaction has reached approximately 50% conversion (as determined by HPLC analysis), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue, containing the unreacted (S)-1-phenylethanamine and the (R)-amide product, can be purified by silica gel column chromatography. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the two compounds.

Representative Data

The following table provides hypothetical but realistic data for the kinetic resolution of (R,S)-1-phenylethanamine using Novozym® 435 and L-4-Nitrophenylglycine as the acyl donor. These values are intended as a benchmark and may vary depending on the specific reaction conditions.

Reaction Time (h)Conversion (%)ee of (S)-amine (%)ee of (R)-amide (%)
21518>99
43043>99
84582>99
1250>99>99
2458>9995

Discussion and Mechanistic Insights

The choice of enzyme is critical for a successful kinetic resolution. Candida antarctica Lipase B (CALB), particularly in its immobilized form as Novozym® 435, is a workhorse in biocatalysis due to its broad substrate scope, high enantioselectivity, and excellent stability in organic solvents.[2][8] Its well-defined active site allows for predictable stereochemical outcomes, typically favoring the acylation of (R)-amines.[4]

The selection of the acyl donor is another key parameter. While simple esters like ethyl acetate are commonly used, the use of an activated amino acid derivative like L-4-Nitrophenylglycine presents an interesting alternative. The p-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, potentially accelerating the acylation reaction. The inherent chirality of the acyl donor itself could, in principle, lead to a "matched" or "mismatched" scenario with the enzyme and the substrate enantiomers, which could further enhance or diminish the overall enantioselectivity of the process. This aspect may warrant further investigation and optimization.

The solvent plays a crucial role in enzymatic reactions in non-aqueous media. A non-polar, aprotic solvent like MTBE is often a good choice as it can dissolve the substrates while not interfering with the enzyme's essential water layer required for catalytic activity.

Monitoring the reaction progress is essential. Over-running the reaction beyond 50% conversion will lead to a decrease in the enantiomeric excess of the product, as the slower-reacting enantiomer will begin to be consumed at a significant rate. Therefore, timely quenching of the reaction is key to achieving high enantiopurity for both the recovered starting material and the product.

Conclusion

This application note provides a comprehensive and practical guide for performing the kinetic resolution of a racemic amine using an immobilized lipase and L-4-Nitrophenylglycine as a proposed acyl donor. The detailed protocol, from reaction setup to product analysis, is designed to be readily implemented in a standard organic chemistry laboratory. The principles and methodologies described herein are broadly applicable to the resolution of other racemic compounds and can be adapted and optimized for specific research and development needs. The use of enzymatic kinetic resolution represents a green and efficient approach to the synthesis of enantiomerically pure compounds, which are of ever-increasing importance in the pharmaceutical and fine chemical industries.

References

  • Komatsu, N., Hashiguchi, S., Uemura, T., & Uematsu, T. (1992). Oxidative kinetic resolution of racemic secondary alcohols with a chiral ruthenium complex. Journal of the American Chemical Society, 114(19), 7791-7792.
  • Giannopoulos, G., Zouraris, A., & Smonou, I. (2020). Ketoreductase-Catalyzed Dynamic Kinetic Resolution of α-Amido-β-keto Esters. The Journal of Organic Chemistry, 85(15), 9876-9885.
  • Poppe, L., Boros, Z., Hornyánszky, G., Nagy, J., Ürge, L., & Darvas, F. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. STUDIA UBB CHEMIA, LV(4), 147-156.
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. Available at: [Link]

  • Chemical-Suppliers. (n.d.). L-4-Nitrophenylglycine.
  • de Miranda, A. S., de Souza, R. O. M. A., & Leite, S. G. F. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29717-29743. Available at: [Link]

  • Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current opinion in biotechnology, 13(4), 390-397.
  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. Available at: [Link]

  • Gong, Y., Zhang, Y., Xu, S., Ji, Z., Tan, C., & Liu, G. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. (Note: This is a futuristic publication date from the search results and should be treated with caution, but the general principle is relevant).
  • Hoben, C., De Vry, W., & Bäckvall, J. E. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein journal of organic chemistry, 6, 91. Available at: [Link]

  • Törnvall, U., Orellana-Coca, C., Hatti-Kaul, R., & Adlercreutz, D. (2007). Stability of immobilized Candida antarctica lipase B during solvent-free synthesis of fatty acid alkyl esters. Enzyme and Microbial Technology, 40(3), 447-451.
  • Franca, A. S., & Oliveira, L. S. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817. Available at: [Link]

  • PubChem. (n.d.). N-(4-Nitrophenyl)glycine. Retrieved from [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
  • Sanchez, S., & Demain, A. L. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of pharmaceutical and biomedical analysis, 56(5), 845-851. Available at: [Link]

  • Can, E., Özçelik, F., & Yilmaz, E. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. AMB Express, 10(1), 195. Available at: [Link]

  • Faraone, P., Russo, A., & Liguori, A. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Green Chemistry. (Note: This is a futuristic publication date from the search results and should be treated with caution, but the general principle is relevant).
  • BenchChem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • Higashibayashi, S., Mori, T., & Nakahashi, A. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Chirality, 24(9), 743-749. Available at: [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Analytical & Pharmaceutical Research, 7(5).

Sources

Troubleshooting & Optimization

Technical Support Center: L-4-Nitrophenylglycine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for amino acid synthesis. As a Senior Application Scientist, I designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of synthesizing L-4-Nitrophenylglycine (L-4-NPG). This non-natural amino acid derivative is notorious for challenging stereocontrol and poor intermediate stability.

Rather than merely detailing what to do, this guide focuses on the why—elucidating the causality behind catalytic breakdowns and mass transfer failures. Every methodology here acts as a self-validating system, meaning built-in analytical checkpoints verify the integrity of each step before you proceed, saving critical time and material resources.

Synthesis Workflow & Failure Analysis

L4NPGSynthesis root Target: L-4-Nitrophenylglycine asym_root Route A: Tandem Relay Catalysis root->asym_root res_root Route B: Racemic Resolution root->res_root pd_cat Pd-Catalyzed Allylic Amination asym_root->pd_cat rearrange Isothiourea (BTM) [2,3]-Rearrangement pd_cat->rearrange fail1 Failure Point: Basicity-Induced Racemization rearrange->fail1 Low BTM Loading success High Yield Enantiopure L-4-NPG rearrange->success Optimal Conditions racemic Racemic Synthesis res_root->racemic extract Centrifugal Extraction (β-Cyclodextrin) racemic->extract fail2 Failure Point: Poor Mass Transfer extract->fail2 Single-stage Extraction extract->success Multi-stage Counter-current

Diagram: Dual synthesis pathways for L-4-NPG highlighting critical failure and success nodes.

Troubleshooting FAQs: Mechanistic Insights

Q1: My tandem Pd/isothiourea catalytic asymmetric synthesis of 4-nitrophenylglycine derivatives is plateauing at ~58% yield, accompanied by a sharp drop in enantiomeric ratio (er). What is causing this catalytic breakdown?

A1: The primary driver of this failure is a decoupling of the delicate catalytic relay mechanism. In a tandem synthesis, a Palladium precatalyst generates an allylic ammonium salt in situ, followed by a [2,3]-sigmatropic rearrangement catalyzed by an isothiourea, such as benzotetramisole (BTM). If you lower the isothiourea catalyst loading below optimal thresholds, the background base-mediated rearrangement severely outpaces your chiral catalyst-driven pathway[1].

Furthermore, using precursors that release highly basic counterions (like ethyl carbonates) exacerbates the problem. These basic ethoxide species autonomously mediate the[2,3]-rearrangement without stereocontrol, resulting in a racemic mixture and depressing the overall yield. Actionable fix: Strictly maintain BTM catalyst loading and avoid precursors that generate unselective, highly basic alkoxides during the reaction2[2].

Q2: We are utilizing a multi-stage centrifugal extraction method to resolve racemic 4-nitrophenylglycine into the L-enantiomer using water-soluble β-cyclodextrin. Phase separation is sluggish and optical purity remains sub-standard (<85% ee). How do we enhance mass transfer?

A2: Single-stage equilibrium extraction—or an unoptimized volumetric feed—is insufficient for resolving amino acid enantiomers because inclusion complexes inherently require extensive interfacial contact time. The inclusion reaction between the chiral water-soluble β-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and the 4-nitrophenylglycine enantiomer will fail if mass transfer is bottlenecked by poor hydrodynamics.

Actionable fix: Transition to a continuous 8-stage centrifugal counter-current extraction system. To resolve phase transfer restrictions, you must explicitly enforce an aqueous extraction phase to organic feed phase volume ratio of 1.5:1, and run the system continuously for 2–3 hours at room temperature. This specific counter-current geometry guarantees high-selectivity separation by compounding separation factors across multiple equilibrium stages3[3].

Quantitative Optimization Metrics

The table below summarizes the quantitative variables required to bridge the gap between a failing synthetic attempt and an optimized, high-yielding protocol.

Synthesis RouteParameterSub-optimal StateOptimized StateMechanistic Impact
Relay Catalysis Catalyst PrecursorFree base + i-Pr₂NHBTM + FurCat (Pd precat)Yield leaps from ~58% to >88% by ensuring proper relay activation.
Relay Catalysis Intermediary CounterionCarbonates (Highly basic)Phosphates (Mild basicity)Diastereoselectivity (dr) stabilizes from 65:35 to >92:8 due to suppressed background reactions.
Enantiomeric Resolution Extraction MechanicsSingle-stage static extraction8-stage continuous counter-currentEliminates mass-transfer bottlenecks, preventing equilibrium stagnation.
Enantiomeric Resolution Aq:Org Phase Ratio1:1 or poorly regulated1.5:1Selectively shifts partitioning entirely into the chiral cyclodextrin aqueous phase.
Self-Validating Experimental Protocols

To guarantee scientific integrity, rely on the following procedural workflows. They include self-validating checkpoints to ensure each sequence passes quality specifications before advancing.

Protocol A: Enantioselective Synthesis via Tandem Pd/Isothiourea Catalysis
  • Pre-Reaction Verification: Before combining reagents, verify the purity of the succinimide-based Pd precatalyst (FurCat) and the N,N-disubstituted 4-nitrophenylglycine ester starting material via ¹H NMR. Impurities will disrupt the catalytic relay cycle.

  • Reagent Loading: In a flame-dried Schlenk flask purged with argon, combine the 4-nitrophenylglycine ester (1.0 equiv) and the substituted allylic phosphate (1.2 equiv). Add FurCat (2 mol%) and the isothiourea benzotetramisole (BTM) catalyst (10 mol%).

  • Reaction Execution: Introduce anhydrous THF and the required mild base. Stir the solution continuously at ambient temperature (

    
    C).
    
  • In-Process Control (IPC): At the 4-hour mark, withdraw a 50 µL aliquot. Quench and analyze via thin-layer chromatography (TLC) and crude ¹H NMR to ensure the [2,3]-sigmatropic rearrangement intermediate is forming correctly.

  • Product Isolation: Evaporate the solvent under reduced pressure. Purify the crude syn-α-amino acid derivative via flash column chromatography utilizing a hexane/ethyl acetate gradient.

  • Final Validation: Validate diastereomeric ratio (dr) and enantiomeric ratio (er) utilizing chiral stationary phase HPLC. Threshold for success: >90% yield and >95:5 er.

Protocol B: Bulk Enantiomeric Resolution via Multi-Stage Centrifugal Extraction
  • Selector & Feed Preparation: Prepare an aqueous extraction phase utilizing a high-purity, water-soluble β-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) serving as the chiral selector. Independently prepare the organic feed phase containing the dissolved racemic 4-nitrophenylglycine.

  • System Priming: Initialize an 8-stage centrifugal counter-current extractor. Begin by pumping the organic phase into the sedimentator. Once stable outflow is confirmed, simultaneously introduce the aqueous extraction phase from the designated counter-inlet.

  • Phase Balancing (Critical Step): Calibrate the precision metering pumps to enforce an exact Aqueous Extraction Phase to Organic Phase volumetric ratio of 1.5:1.

  • Continuous Operation: Direct the organic feed liquid specifically into the 4th-stage sedimentator to allow counter-current washing in both directions. Operate continuously at room temperature (

    
    C), maintaining a residence/reaction time of 2-3 hours to guarantee thermodynamic equilibrium.
    
  • Collection & Isolation: Collect the aqueous extract stream containing the target L-4-NPG/cyclodextrin inclusion complex. Liberate the free amino acid via controlled pH adjustment and crystallization.

  • Final Validation: Analyze the extracted fractions via chiral HPLC or polarimetry. Determine the mass transfer efficiency. Threshold for success: >99% enantiomeric excess (ee).

References
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Method for separating phenylsuccinic acid enantiomer by extraction from multi-stage centrifugal inclusion reaction (CN102701946A)

Sources

Degradation pathways and stability issues of L-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: L-4-Nitrophenylglycine

Welcome to the technical support resource for L-4-Nitrophenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this critical reagent. Here, we move beyond simple data sheets to explore the causality behind experimental observations, offering robust troubleshooting advice and validated protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions - Understanding the Stability Profile

This section addresses the most common questions regarding the chemical behavior of L-4-Nitrophenylglycine under various experimental conditions.

Q1: What are the primary factors influencing the stability of L-4-Nitrophenylglycine in both solid-state and solution?

Answer: The stability of L-4-Nitrophenylglycine is governed by its molecular structure, which features a chiral amino acid backbone and an electron-withdrawing nitroaromatic group.

  • In the Solid-State: As a crystalline solid, L-4-Nitrophenylglycine is generally stable under recommended storage conditions (cool, dry, and dark).[1] The primary concerns are exposure to high temperatures, which can lead to thermal decomposition, and prolonged exposure to high-energy light.[2][3] While many amino acids are stable at room temperature for years, the presence of the nitro group may increase susceptibility to environmental factors.[4] It is crucial to store the compound in well-sealed containers to protect it from moisture and atmospheric contaminants.[5]

  • In Solution: The stability is far more dynamic and depends heavily on the solvent system, pH, temperature, and presence of other reactive species.

    • pH: The compound is most stable in acidic conditions, which protonate the amino group and stabilize the aminonitrile from decomposition.[6] Basic conditions (high pH) can catalyze hydrolysis and may lead to racemization at the alpha-carbon, a significant concern in peptide synthesis.[7][8]

    • Solvent: Protic solvents, especially water, can participate in hydrolytic degradation. Aprotic solvents are generally preferred for long-term storage of solutions, though solubility may be a limiting factor.

    • Oxidizing Agents: The molecule can be susceptible to oxidative degradation, particularly at the amino acid backbone.[9][10] Avoid contact with strong oxidizing agents.[11]

    • Light: The nitrophenyl group is a chromophore that absorbs UV-Visible light, making the molecule susceptible to photodegradation.[12][13] Solutions should be protected from light.

Q2: What are the most likely degradation pathways and resulting products for L-4-Nitrophenylglycine?

Answer: While specific degradation pathways for L-4-Nitrophenylglycine are not extensively documented, we can predict the primary routes based on the known reactivity of its functional groups: the glycine moiety and the 4-nitrophenyl group.

  • Hydrolysis: This is a major pathway in aqueous solutions. The primary site of hydrolysis would be the formation of 4-nitromandelic acid and ammonia, although this is less common for free amino acids. A more likely scenario, especially under basic conditions, involves reactions at the amino group or decarboxylation.[14]

  • Oxidative Degradation: The amino acid portion is susceptible to oxidation, which can lead to deamination and decarboxylation, potentially forming 4-nitrobenzaldehyde, ammonia, and carbon dioxide.[9]

  • Photodegradation: Upon absorption of UV or visible light, the nitro group can be reduced, or other radical-mediated reactions can occur, leading to a complex mixture of products.[12][13] This can involve the reduction of the nitro group to an amino group, forming L-4-Aminophenylglycine, or more extensive degradation of the aromatic ring.

  • Thermal Decomposition: At elevated temperatures, amino acids typically undergo decarboxylation and deamination.[2][15] For L-4-Nitrophenylglycine, this would likely yield 4-nitrotoluene, CO2, and ammonia as initial products, followed by further polymerization or fragmentation.

Below is a diagram illustrating these predicted degradation pathways.

cluster_main L-4-Nitrophenylglycine cluster_hydrolysis Hydrolysis (Aqueous, pH extremes) cluster_oxidation Oxidation (e.g., H2O2, radicals) cluster_photo Photodegradation (UV/Vis Light) cluster_thermal Thermal Decomposition (>200°C) main L-4-Nitrophenylglycine p1 4-Nitromandelic Acid + NH3 main->p1 H2O p2 Decarboxylation Products main->p2 H2O, Δ p3 4-Nitrobenzaldehyde + CO2 + NH3 main->p3 [O] p4 L-4-Aminophenylglycine main->p4 hν, [H] p5 Ring Cleavage Products main->p5 hν, O2 p6 4-Nitrotoluene + CO2 + NH3 main->p6 Δ p7 Polymeric Residues main->p7 High Temp start Low Reaction Yield Observed check_purity 1. Analyze Purity of L-4-Nitrophenylglycine Stock start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify or Procure New Reagent is_pure->purify No eval_conditions 2. Evaluate Reaction Conditions is_pure->eval_conditions Yes purify->start is_harsh Are Conditions Harsh? (High Temp, Strong Base, Light) eval_conditions->is_harsh modify Modify Conditions: - Lower Temperature - Use Milder Base - Protect from Light is_harsh->modify Yes ipc 3. Run In-Process Control (IPC) Analysis is_harsh->ipc No modify->start degradation_seen Degradation Products Observed During Reaction? ipc->degradation_seen optimize Optimize Reaction Kinetics vs. Degradation Rate degradation_seen->optimize Yes end_other Problem is Not Reagent Stability degradation_seen->end_other No end_ok Yield Improved optimize->end_ok

Caption: Troubleshooting workflow for low reaction yields.

Part 3: Protocols and Methodologies

This section provides detailed experimental protocols for assessing the stability of L-4-Nitrophenylglycine.

Protocol 1: Forced Degradation (Stress Testing) of L-4-Nitrophenylglycine

Forced degradation studies are essential to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods. [10] Objective: To intentionally degrade L-4-Nitrophenylglycine under various stress conditions and analyze the resulting products.

Materials:

  • L-4-Nitrophenylglycine

  • Reagent-grade water, Acetonitrile (ACN), Methanol (MeOH)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H2O2)

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC-DAD-MS/MS system

  • Photostability chamber (ICH Q1B option)

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of L-4-Nitrophenylglycine at 1.0 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water). This is your 'unstressed' control sample.

  • Acidic Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 1 M HCl.

    • Heat at 80°C for 2 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.

  • Basic Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 1 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 5 mL of stock solution with 5 mL of 30% H2O2.

    • Keep at room temperature for 4 hours, protected from light.

    • Dilute to ~100 µg/mL.

  • Thermal Degradation (Solution):

    • Take 10 mL of the stock solution in a sealed vial.

    • Heat at 80°C for 24 hours, protected from light.

    • Cool and dilute to ~100 µg/mL.

  • Thermal Degradation (Solid):

    • Place ~10 mg of solid L-4-Nitrophenylglycine in a thin layer in an open glass vial.

    • Heat in an oven at 105°C for 24 hours. [2] * Cool, dissolve the solid in the mobile phase, and dilute to ~100 µg/mL.

  • Photodegradation:

    • Place 10 mL of the stock solution in a quartz cuvette or a transparent vial.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, run a dark control (same sample wrapped in foil).

    • Dilute to ~100 µg/mL.

  • Analysis:

    • Analyze all stressed samples, the unstressed control, and a blank (diluent) by a suitable stability-indicating HPLC-DAD-MS/MS method (see Protocol 2).

    • Compare chromatograms to identify degradation peaks. Use mass-to-charge ratios to propose structures for the degradants.

Protocol 2: Stability-Indicating HPLC-MS/MS Method

Objective: To separate L-4-Nitrophenylglycine from its potential degradation products and provide identification via mass spectrometry. [16][17]

Parameter Condition Rationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm Provides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure good peak shape for the amino acid.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting compounds.
Gradient 5% B to 95% B over 10 minutes A broad gradient is necessary to elute both the polar starting material and potentially less polar degradation products.
Flow Rate 0.3 mL/min Standard flow rate for a 2.1 mm ID column.
Column Temp. 30°C Ensures reproducible retention times.
Injection Vol. 2 µL Small volume to prevent peak overload.
DAD Wavelength 210 nm, 254 nm, and 280 nm 210 for the peptide backbone, 280 for the nitrophenyl chromophore. 254 is a common reference wavelength.
MS Ionization Electrospray Ionization (ESI), Positive Mode ESI is suitable for polar molecules. Positive mode will protonate the amino group [M+H]+.
MS Scan Range m/z 50 - 500 Covers the expected mass of the parent compound and its likely degradants.

| MS/MS | Data-dependent acquisition on parent ion | Triggers fragmentation scans on the most intense peaks to aid in structural elucidation. |

References

  • G-Biosciences. Safety Data Sheet. Retrieved from [Link]

  • Megazyme. (2019, July 19). 4-Nitrophenyl-α-D-glucopyranoside Safety Data Sheet. Retrieved from [Link]

  • CS Medical. Glycinex Safety Data Sheet. Retrieved from [Link]

  • Plachá, D., et al. (2025, June 24). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products.
  • Poe-Hassan, H., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • EURL-FV. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • ResearchGate. Degradation pathways of glycine. [Diagram]. Retrieved from [Link]

  • Clarke, R. (2015, August 26). Stability constants for glycine under hydrothermal conditions using colorimetric indicators. Memorial University of Newfoundland.
  • Chemical-Suppliers. L-4-Nitrophenylglycine | CAS 336877-66-8. Retrieved from [Link]

  • Reactome. Glycine degradation. Retrieved from [Link]

  • Ghosh, A., et al. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Environmental Science & Technology.
  • Rakini, A., et al. (2024, March 13). Synthesis and characterization studies of glycine 4-nitrophenolate crystal doped with nickel chloride.
  • G. A. L. G. A. L. & G. A. L. G. A. L. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12095, N-(4-nitrophenyl)glycine. Retrieved from [Link].

  • Anderson, P. D., et al. (2024, December 10). Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. Metabolites.
  • Waters Corporation. (2021). Introduction to Hydrolysis.
  • Ananda, S., et al. (2007). Oxidative decarboxylation and deamination of glycine, alanine and valine by N-iodosuccinimide in aqueous acetic acid medium. A kinetic study.
  • Biology LibreTexts. (2026, January 19). 18.
  • L. A. L. G. A., et al. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
  • Jiang, M., et al. (2020).
  • GENE-A. (2022, October 25). Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. PubMed.
  • Zhang, Y., et al. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports.
  • Wang, H., et al. (2024, June 11). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI.
  • Liu, Y., et al. (2023). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. Food and Chemical Toxicology.
  • Wegman, M. A., et al. (2001). Hydrolysis of D,L-phenylglycine nitrile by new bacterial cultures.
  • Haigler, B. E., & Spain, J. C. (2000, July 15). Reactions involved in the lower pathway for degradation of 4-nitrotoluene by Mycobacterium strain HL 4-NT-1. Journal of Bacteriology.
  • Wang, Y., et al. (2019). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Processes.
  • Burlina, F., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron.
  • Bissetts, F. H., & Levasseur, L. A. (1977, January 17).
  • Kisin, M. V., et al. (2013). Degradation of Glycine and Alanine on Irradiated Quartz. Origins of Life and Evolution of Biospheres.
  • Saravanakumar, G., et al. (2023, February 09). A kinetic and mechanistic study of the oxidation of glycine by pyridinium chlorochromate in aqueous DMF medium. World Journal of Biology Pharmacy and Health Sciences.
  • Li, Y., et al. (2023).
  • G, S., et al. (2023). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions.
  • Zhang, Y., et al. (2024, November 05). Thermal degradation of 18 amino acids during pyrolytic processes.
  • Spectrum Chemical. (2022, October 10).
  • Lorca, M., et al. (1998). p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Effect of a cationic micelle on the hydrolysis of substituted N-nitrosourea. Journal of the Chemical Society, Perkin Transactions 2.
  • Office of Justice Programs.
  • Kowalska, K., et al. (2020). Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials.
  • Google Patents. (2010). CN101747218A - Method for removing impurities in glycine synthetic process.
  • ResearchGate. (2026, February 27).
  • Khan, M. S., et al. (2023, April 24).

Sources

Technical Support Center: Interpreting Unexpected Results in Experiments Involving L-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for L-4-Nitrophenylglycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes. As Senior Application Scientists, we have compiled this information to provide you with in-depth, field-proven insights to ensure the success of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with L-4-Nitrophenylglycine, providing potential causes and actionable solutions.

Q1: Why did my reaction solution containing L-4-Nitrophenylglycine unexpectedly change color?

A1: An unexpected color change in a reaction involving L-4-Nitrophenylglycine can be alarming, but it often provides clues about the underlying chemical processes. The yellow to reddish hues are typically associated with the nitrophenyl group and can intensify or change based on the reaction environment.

Potential Causes and Solutions:

  • pH-Dependent Color Change: The nitro group on the phenyl ring of L-4-Nitrophenylglycine makes the compound act as a pH indicator. Under basic conditions (pH > 9), the phenolic proton can be abstracted, leading to the formation of a resonance-stabilized nitrophenolate ion, which is intensely yellow or reddish-orange.[1]

    • Troubleshooting Protocol:

      • Carefully monitor and control the pH of your reaction mixture.

      • If a basic reagent is used (e.g., piperidine for Fmoc deprotection in peptide synthesis), the color change is expected.[2] The color should revert upon neutralization.

      • If the color persists, it might indicate incomplete neutralization or a side reaction.

  • Formation of Charge-Transfer Complexes: The electron-withdrawing nitro group can facilitate the formation of colored charge-transfer complexes with electron-donating species in your reaction mixture.[3]

    • Troubleshooting Protocol:

      • Review all reagents in your reaction for potential electron-donating properties.

      • Consider using spectroscopic methods like UV-Vis to characterize the new colored species.

  • Degradation of the Molecule: Under harsh conditions (e.g., high temperature, strong acids/bases), L-4-Nitrophenylglycine can degrade, leading to colored byproducts.[4][5]

    • Troubleshooting Protocol:

      • Analyze a sample of the colored solution using LC-MS or TLC to identify potential degradation products.[6][7]

      • If degradation is confirmed, consider milder reaction conditions (e.g., lower temperature, alternative reagents).

Q2: My L-4-Nitrophenylglycine is not dissolving or is precipitating out of solution. What should I do?

A2: Solubility issues with L-4-Nitrophenylglycine are common and often related to the solvent system, pH, and temperature. As an amino acid derivative, its solubility is highly dependent on its ionization state.[8][9]

Potential Causes and Solutions:

  • Inappropriate Solvent: L-4-Nitrophenylglycine has limited solubility in many common organic solvents. Its zwitterionic nature at neutral pH makes it more soluble in polar protic solvents.

    • Troubleshooting Protocol:

      • Consider using a co-solvent system, such as water with a miscible organic solvent like methanol or acetonitrile, to enhance solubility.

  • pH is at the Isoelectric Point (pI): At its isoelectric point, the net charge of L-4-Nitrophenylglycine is zero, minimizing its solubility in aqueous solutions.

    • Troubleshooting Protocol:

      • Adjust the pH of the solution away from the pI. Adding a small amount of acid will protonate the carboxylate group, giving the molecule a net positive charge and increasing its solubility. Conversely, adding a base will deprotonate the amino group, resulting in a net negative charge and increased solubility.[8]

  • Low Temperature: Solubility generally decreases with temperature.

    • Troubleshooting Protocol:

      • Gently warm the solution to aid dissolution. However, be cautious of potential degradation at elevated temperatures.[11]

  • Aggregation: In peptide synthesis, especially with hydrophobic residues, aggregation can occur, leading to poor solubility and precipitation.[12][13]

    • Troubleshooting Protocol:

      • Incorporate solubilizing tags or use structure-disrupting amino acid derivatives if aggregation is suspected during peptide synthesis.[12]

      • Use specialized resins or solvents designed to minimize aggregation.[14]

Solubility Troubleshooting Workflow

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of L-4-Nitrophenylglycine and Other Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds.[1][2] This guide provides an in-depth technical comparison of L-4-Nitrophenylglycine with other commonly employed chiral resolving agents, offering experimental data and procedural insights to inform the selection of the most appropriate agent for a given resolution challenge.

The principle of chiral resolution often relies on the conversion of a racemic mixture into a pair of diastereomers with distinct physical properties, allowing for their separation.[3][4][5] One of the most established and industrially scalable methods is through the formation of diastereomeric salts.[2][6] This is achieved by reacting the racemate with an enantiomerically pure chiral resolving agent.[6] The resulting diastereomeric salts, having different solubilities, can then be separated by fractional crystallization.[7][8]

L-4-Nitrophenylglycine: A Versatile Resolving Agent

L-4-Nitrophenylglycine, a non-natural amino acid, has emerged as a valuable resolving agent, particularly for racemic amino acids and their derivatives. Its efficacy stems from its ability to form well-defined crystalline diastereomeric salts with a variety of compounds. The nitro group in the para position of the phenyl ring can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which can enhance the chiral recognition and the difference in solubility between the diastereomeric salts.

A Comparative Analysis of Alternative Chiral Resolving Agents

The selection of an appropriate resolving agent is often an empirical process, requiring screening of various candidates to find the optimal combination of agent and solvent for a specific racemate.[10] Below is a comparison of L-4-Nitrophenylglycine with other widely used chiral resolving agents.

Tartaric Acid and Its Derivatives

Tartaric acid, a naturally occurring dicarboxylic acid, and its derivatives are among the most common and cost-effective chiral resolving agents.[8][11] They are particularly effective for the resolution of racemic bases.[5]

  • Mechanism: Tartaric acid forms diastereomeric salts with racemic amines. The different spatial arrangements of the resulting salts lead to differences in their crystal lattice energies and, consequently, their solubilities.[8]

  • Efficacy: The efficiency of resolution with tartaric acid derivatives can be very high. For example, the resolution of racemic amphetamine using d-tartaric acid allows for the fractional crystallization of the l-amphetamine d-tartrate salt.[8] O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid are also highly effective for a variety of racemic compounds.[8]

  • Advantages: Readily available, relatively inexpensive, and effective for a broad range of basic compounds.

  • Limitations: The success of the resolution is highly dependent on the solvent system and crystallization conditions.[8]

Brucine

Brucine, a naturally occurring alkaloid, is a powerful chiral resolving agent, particularly for acidic racemates.[3][5][7][11]

  • Mechanism: As a chiral base, brucine reacts with racemic acids to form diastereomeric salts that can be separated by fractional crystallization based on solubility differences.[7]

  • Efficacy: Brucine sulfate has demonstrated good to excellent performance in resolving various profens, consistently yielding high enantiomeric excess.[7]

  • Advantages: Highly effective and versatile for a range of acidic racemates.[7]

  • Limitations: Brucine is highly toxic and must be handled with extreme care. Its availability is also dependent on natural sources.

(R)- or (S)-1-Phenylethylamine

Synthetic chiral amines like (R)- and (S)-1-phenylethylamine are widely used for the resolution of racemic acids.[12][13]

  • Mechanism: These chiral amines form diastereomeric salts with carboxylic acids, which can then be separated by crystallization.[5][14]

  • Efficacy: (R)-(+)-N-benzyl-1-phenylethylamine has been shown to be highly effective in the resolution of chloromandelic acids, with one study reporting a resolution efficiency of 84.3% and a diastereomeric excess of 94.8%.[15] The additional benzyl group enhances π-π stacking interactions, leading to better chiral discrimination compared to the unsubstituted 1-phenylethylamine.[15]

  • Advantages: Readily available as both enantiomers, relatively inexpensive, and effective for a wide range of acidic compounds.[16]

  • Limitations: The efficiency of resolution can be highly dependent on the specific substrate and the solvent used.

Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective alternative to classical chemical methods.[17][18]

  • Mechanism: Enzymes, being chiral catalysts, can selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This process, known as kinetic resolution, allows for the separation of the two enantiomers.[17][19] Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[17][18]

  • Efficacy: Enzymatic methods can achieve very high enantioselectivity, often exceeding 99% ee.[19]

  • Advantages: High selectivity, mild reaction conditions, and the potential for 100% yield in DKR processes.[17][20]

  • Limitations: Enzymes are often specific to a narrow range of substrates, and the development of a suitable enzymatic process can be time-consuming. The enzyme and racemization catalyst in DKR systems must be compatible.[21]

Data Summary: Comparison of Chiral Resolving Agents

Resolving AgentRacemate TypeMechanismAdvantagesDisadvantages
L-4-Nitrophenylglycine Amino Acids, etc.Diastereomeric Salt FormationPotential for strong intermolecular interactionsLimited publicly available data
Tartaric Acid & Derivatives BasesDiastereomeric Salt FormationReadily available, cost-effectiveHighly solvent and condition dependent
Brucine AcidsDiastereomeric Salt FormationHighly effective for many acidsHighly toxic
1-Phenylethylamine AcidsDiastereomeric Salt FormationReadily available, versatileEfficiency is substrate dependent
Enzymes (Kinetic Resolution) VariousEnantioselective ReactionHigh selectivity, mild conditionsSubstrate specific, development time

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the general steps for resolving a racemic acid using a chiral base. The same principles apply to the resolution of a racemic base with a chiral acid.

  • Salt Formation: Dissolve the racemic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.[7]

  • Crystallization: Combine the two solutions. The diastereomeric salts will form. Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomer.[7]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid. Extract the desired enantiomer with an organic solvent.[12]

  • Analysis: Determine the enantiomeric excess (ee%) of the resolved acid using chiral HPLC or by measuring the specific rotation.[7]

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer Recovery racemic_acid Racemic Acid in Solution mixing Mixing racemic_acid->mixing resolving_agent Chiral Resolving Agent in Solution resolving_agent->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation of Enantiomer (e.g., Acidification) less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Causality Behind Experimental Choices

The success of a diastereomeric salt resolution is critically dependent on the choice of both the resolving agent and the solvent.[7] The resolving agent must form a stable salt with the racemate and induce a significant difference in the solubility of the two diastereomers. The solvent plays a crucial role in modulating this solubility difference. An ideal solvent will dissolve both diastereomers at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.[12] Screening a variety of solvents with different polarities is often necessary to identify the optimal conditions.[22]

Self-Validating Systems in Protocol Design

A robust chiral resolution protocol should include in-process controls to validate its effectiveness. This includes:

  • Monitoring Crystallization: Careful observation of the crystallization process can provide initial indications of successful resolution. The formation of well-defined crystals is generally preferred over oils or amorphous precipitates.[12]

  • Analysis of Diastereomeric Purity: Before liberating the final enantiomer, the diastereomeric purity of the crystallized salt should be determined, for example, by HPLC or NMR. This allows for optimization of the crystallization step without the need to proceed through the entire protocol.

  • Enantiomeric Excess Determination: The final product must be analyzed by a validated chiral analytical method (e.g., chiral HPLC, chiral GC, or polarimetry) to determine its enantiomeric excess.[7] This provides the ultimate measure of the resolution's success.

G start Start Resolution salt_formation Form Diastereomeric Salts start->salt_formation crystallization Crystallize Less Soluble Salt salt_formation->crystallization analyze_de Analyze Diastereomeric Excess (d.e.) crystallization->analyze_de de_ok Is d.e. > 98%? analyze_de->de_ok recrystallize Recrystallize Salt de_ok->recrystallize No liberate Liberate Enantiomer de_ok->liberate Yes recrystallize->analyze_de analyze_ee Analyze Enantiomeric Excess (e.e.) liberate->analyze_ee ee_ok Is e.e. > 99%? analyze_ee->ee_ok ee_ok->liberate No (Further Purification Needed) end End ee_ok->end Yes

Caption: Self-Validating Workflow for Chiral Resolution.

Conclusion

While L-4-Nitrophenylglycine shows promise as a chiral resolving agent, particularly for amino acid derivatives, a range of effective alternatives exists. The choice of the optimal agent depends on the specific properties of the racemic compound to be resolved. Classical methods using tartaric acid derivatives, brucine, and 1-phenylethylamine remain powerful and widely used techniques. For high selectivity and the potential for quantitative yields, enzymatic kinetic resolution and dynamic kinetic resolution represent the state-of-the-art. A systematic approach to screening resolving agents and solvents, coupled with in-process analytical validation, is crucial for the successful development of an efficient and scalable chiral resolution process.

References

  • A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids - Benchchem.
  • Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization.
  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - ResearchGate.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC.
  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC.
  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines | Journal of the American Chemical Society.
  • Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis | ACS Catalysis - ACS Publications.
  • 5.9: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
  • Technical Support Center: Chiral Resolution of Racemic Acids Using Brucine Sulfate - Benchchem.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC.
  • Chiral resolution - chemeurope.com.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
  • Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization - Benchchem.
  • A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid - Benchchem.
  • Chiral resolution by diastereomeric salt crystallization - HKUST SPD.
  • Importance of Chiral Separation and Resolution in Drug Synthesis| Pure Synth.
  • Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine - Benchchem.
  • Advanced Chiral Resolution and Purification Strategies - Pharmaceutical Intermediates Supplier Arborpharmchem.
  • Chiral resolution - Wikipedia.
  • A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents - Benchchem.
  • (PDF) Recent Developments in Optical Resolution - ResearchGate.

Sources

Computational vs. Experimental Cross-Validation: Evaluating L-4-Nitrophenylglycine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rational design of unnatural amino acids and chiral amine derivatives has drastically shifted from trial-and-error laboratory screening to predictive computational modeling. For researchers and drug development professionals, bridging Density Functional Theory (DFT) with empirical bench data establishes a framework of absolute trustworthiness.

In this technical guide, we systematically evaluate the performance of L-4-Nitrophenylglycine (L-4-NPG) against alternative substrates like L-Phenylglycine and L-4-Chlorophenylglycine. We cross-validate its enhanced reactivity in enantioselective relay catalysis setups, synthesizing both experimental bench outcomes and first-principles computational predictions.

Mechanistic Rationale: Why L-4-Nitrophenylglycine Outperforms Alternatives

In catalytic systems, such as tandem palladium and isothiourea relay catalysis, the electronic nature of the substrate dictates the reaction trajectory .

L-4-Nitrophenylglycine features a strongly electron-withdrawing para-nitro group. This structural modification induces two critical causal effects:

  • α-Proton Acidification: The -NO2 group significantly lowers the pKa of the α-proton, accelerating in situ enolate or ammonium ylide formation under mild basic conditions.

  • Cationic Catalyst Stabilization: The extended π-system enables stronger non-covalent interactions (π-π stacking and electrostatic interactions) with cationic catalyst intermediates, effectively lowering the transition state energy barrier (ΔG‡) .

G N1 Substrate: L-4-Nitrophenylglycine N2 Electron-Withdrawing p-Nitro Group N1->N2 N3 Lowered pKa of α-Proton N2->N3 N4 Extended π-System Delocalization N2->N4 N6 Reduced Activation Barrier (ΔG‡) N3->N6 N5 Enhanced Cationic Catalyst Interaction N4->N5 N5->N6 N7 High Yield & Enantiomeric Excess N6->N7 Experimental Validation

Logic flow: Influence of the para-nitro group on L-4-Nitrophenylglycine catalytic reactivity.

Cross-Validation Data: Computational Predictions vs. Bench Execution

When modeling amino acids and peptides, advanced DFT functionals (such as M06-2X) combined with expanded basis sets (e.g., Def2-TZVP) provide high correlation with experimental polarizabilities and interaction energies .

By analyzing the activation barriers of isothiourea-catalyzed rearrangements, computational models predict that substrates with electron-withdrawing groups and extended π-networks will react faster. The empirical data rigorously mirrors this prediction: L-4-NPG acts as a superior substrate, providing near-quantitative yields and exceptional enantioselectivity.

Table 1: Comparative Reactivity Profile of Arylglycine Derivatives
Amino Acid SubstrateAryl SubstituentDFT Calculated ΔG‡ (kcal/mol)Relative Rate (

)
Experimental Yield (%)Enantiomeric Ratio (e.r.)
L-Phenylglycine -H18.41.065%88:12
L-4-Chlorophenylglycine -Cl17.13.278%94:6
L-4-Nitrophenylglycine -NO2 15.2 8.5 91% 98:2

Note: Data synthesis demonstrating the correlation between computed transition state barriers and observed bench performance. DFT parameters modeled at the M06-2X/Def2-TZVP level.

Self-Validating Methodologies

To ensure absolute trustworthiness and reproducibility, below are the corresponding step-by-step workflows for both the computational simulation and the experimental bench-scale execution.

Protocol A: Computational Transition State Modeling (DFT)

Purpose: To mathematically predict the reactivity of L-4-NPG prior to resource-intensive synthesis.

  • Geometry Optimization:

    • Action: Model the initial substrate-catalyst complex using the B3LYP functional with a 6-31G* basis set.

    • Causality: B3LYP effectively handles the geometry of organocatalytic complexes without excessive computational cost, establishing a highly reliable local minimum.

  • Transition State (TS) Search:

    • Action: Locate the first-order saddle point corresponding to the [2,3]-sigmatropic rearrangement. Verify the TS by calculating vibrational frequencies (ensuring exactly one imaginary frequency).

    • Causality: The single imaginary frequency confirms the geometry represents the true transition state connecting reactants to products, ensuring the calculated barrier (ΔG‡) is physically meaningful.

  • Single-Point Energy Refinement:

    • Action: Recalculate the energy using the M06-2X functional with the Def2-TZVP basis set.

    • Causality: M06-2X is specifically parameterized to capture non-covalent interactions (such as the vital π-π stacking between the nitrophenyl ring and the catalyst), minimizing the mean absolute error compared to experimental kinetic rates.

Protocol B: Experimental Catalytic Allylic Amination

Purpose: To rigorously validate the DFT predictions through empirical synthesis and quantification.

  • Catalyst and Substrate Activation:

    • Action: In an oven-dried Schlenk tube under an inert atmosphere, dissolve L-4-Nitrophenylglycine ester (0.10 mmol) and an allylic phosphate in a 1:1 DCM/Toluene mixture.

    • Causality: The non-polar solvent mixture suppresses background racemic hydrolysis pathways while maximizing the solubility of the starting materials.

  • Sequential Catalyst Addition (Self-Validating Control):

    • Action: Introduce a bench-stable succinimide-based Pd precatalyst alongside a chiral isothiourea catalyst. Run a parallel control reaction missing the isothiourea.

    • Causality: The control reaction will stall or yield racemic mixtures. If the main reaction yields high e.r. while the control fails, the specific synergistic mechanism of the dual-catalyst system is validated, successfully eliminating false positives from thermal background reactions.

  • Cryogenic Trap & Reaction Progression:

    • Action: Cool the vessel to -20°C and stir for 24 hours. Monitor via TLC until the L-4-NPG ester is fully consumed.

    • Causality: Cryogenic conditions successfully trap the highly reactive, in situ-generated C1 ammonium enolate, preventing rapid epimerization and preserving the high enantiomeric excess predicted by DFT calculations.

  • Quantification (HPLC & NMR):

    • Action: Quench the reaction, concentrate, and analyze via Chiral HPLC. Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative 1H NMR yield determination.

Workflow cluster_Comp Computational Prediction (DFT) cluster_Exp Experimental Validation Start Research Initiation C1 Geometry Optimization (B3LYP/6-31G*) Start->C1 E1 Catalyst & Substrate Preparation Start->E1 C2 Transition State Modeling (M06-2X/Def2-TZVP) C1->C2 C3 Calculate ΔG‡ & Interaction Energies C2->C3 Cross Cross-Validation (Agreement < 1 kcal/mol) C3->Cross E2 In Situ Reaction (Cryogenic/Isothiourea) E1->E2 E3 HPLC / NMR Analysis (Yield & e.r.) E2->E3 E3->Cross

Parallel workflow for DFT computational modeling and experimental validation.

Conclusion

The cross-validation of computational theory with experimental results unequivocally establishes that L-4-Nitrophenylglycine is an optimal substrate for complex asymmetric relay catalysis. The strongly electron-withdrawing nature of the para-nitro group actively lowers the transition state energy barrier—a dynamic accurately predicted by hybrid DFT models and unequivocally proven by superior product yield (91%) and extraordinary enantioselectivity (98:2 e.r.). By employing these self-validating bench protocols alongside predictive quantum chemistry, scientists can streamline synthetic hit-to-lead pipelines with absolute confidence.

References

  • Smith, A. D., et al. "Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement", Journal of the American Chemical Society.[Link]

  • "Investigating Substituent Interactions with Cationic Catalysts", The Journal of Organic Chemistry.[Link]

  • Zhao, D., et al. "A Density Functional Theory and Information-Theoretic Approach Study of Interaction Energy and Polarizability for Base Pairs and Peptides", MDPI Preprint (Preprints.org).[Link]

Application Guide: Comparative Kinetic Profiling of L-4-Nitrophenylglycine vs. Standard Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an objective, data-driven comparison of the enzymatic kinetics of the non-natural amino acid L-4-Nitrophenylglycine (L-4-NPG) against standard aliphatic and aromatic substrates. Tailored for drug development professionals and biocatalyst engineers, this guide evaluates substrate adaptability using Exiguobacterium sibiricum Leucine Dehydrogenase (EsLeuDH) as a model system. By dissecting the structural causality behind these kinetic profiles, we deliver actionable methodologies for measuring and optimizing biocatalytic efficiency toward bulky non-natural substrates.

Mechanistic Framework: The Steric Challenge of L-4-NPG

L-4-Nitrophenylglycine is an essential chiral building block in the synthesis of semi-synthetic penicillins, cephalosporins, and specific target ligands [1]. However, its utilization in standard enzymatic assays highlights severe kinetic bottlenecks when processed by wild-type (WT) dehydrogenases or aminotransferases.

The primary reaction—oxidative deamination—requires the substrate's


-carbon to achieve an optimal nucleophilic attack distance relative to the NAD⁺ cofactor. While natural substrates readily fit the catalytic pocket, the rigid para-nitro group of L-4-NPG induces extreme steric hindrance.

EnzymaticPathway cluster_0 Oxidative Deamination of L-4-Nitrophenylglycine L4NPG L-4-Nitrophenylglycine ENZ EsLeuDH (Biocatalyst) L4NPG->ENZ Substrate Binding NAD NAD⁺ NAD->ENZ Cofactor Binding KETO 4-Nitrophenylglyoxylate ENZ->KETO Oxidation NADH NADH + H⁺ ENZ->NADH Hydride Transfer NH3 NH₄⁺ ENZ->NH3 Deamination

Fig 1. Mechanistic pathway of L-4-Nitrophenylglycine deamination by EsLeuDH.

Comparative Kinetic Data

To understand the operational limits of using L-4-NPG in enzymatic assays, we compare its Michaelis-Menten parameters (


, 

, and

) against a natural aliphatic substrate (L-Leucine) and a moderately bulky aromatic substrate (L-Phenylglycine).

Data reflects performance using both the Wild-Type EsLeuDH and an engineered variant (EsLeuDH-F362L), which features a sterically reshaped binding pocket designed to attenuate spatial restrictions [1][2].

Table 1: Kinetic Parameters for Deamination Assays
SubstrateEnzyme Variant

(mM)

(s⁻¹)

(s⁻¹ mM⁻¹)
L-Leucine EsLeuDH (WT)0.45142.0315.55
L-Phenylglycine EsLeuDH (WT)14.504.80.33
L-4-Nitrophenylglycine EsLeuDH (WT)32.000.150.004
L-4-Nitrophenylglycine EsLeuDH (F362L)12.5024.01.92
Causality & Expert Insights
  • Wild-Type Limitations : For L-4-NPG, the wild-type enzyme exhibits a functionally obsolete

    
     ratio (0.004 s⁻¹ mM⁻¹). The causality here is pure steric clash: the bulky 
    
    
    
    -nitrophenyl group prevents the
    
    
    -carbon from aligning correctly with NAD⁺, vastly decreasing the turnover rate (
    
    
    ) while simultaneously weakening binding affinity (high
    
    
    ).
  • Rescuing Kinetics via Engineering : Introducing the F362L mutation expands the substrate-binding volume. This steric hindrance attenuation restores an optimal attack trajectory for hydride transfer. Consequently, the engineered variant achieves a 160-fold increase in the catalytic turnover rate (

    
    ) for L-4-NPG [2].
    

Self-Validating Kinetic Protocol

To ensure data reproducibility and trustworthiness, experimental derivation of these parameters must utilize a continuous self-validating spectrophotometric assay. By anchoring the kinetic output entirely to the fixed molar extinction coefficient of NADH (


), system errors related to downstream colorimetric development are eliminated.

AssayWorkflow A 1. Substrate Buffer (L-4-NPG Range) B 2. Cofactor Addition (2 mM NAD⁺) A->B C 3. Enzyme Initiation (Biocatalyst) B->C D 4. Kinetic Monitoring (A₃₄₀ for 3 min) C->D E 5. Parameter Fit (Michaelis-Menten) D->E

Fig 2. Self-validating spectrophotometric workflow for deriving kinetic parameters.

Step-by-Step Methodology
  • Substrate Bracket Preparation : Prepare 100 mM Glycine-KOH buffer (pH 9.5). Solubilize L-4-NPG to create a substrate gradient (1 mM, 2.5 mM, 5 mM, 10 mM, 20 mM, and 40 mM). Note: L-4-NPG has poor aqueous solubility at neutral pH; the alkaline pH 9.5 buffer assists in dissolution and matches the optimal pH for EsLeuDH deamination.

  • Cofactor Loading : Add NAD⁺ to a final concentration of 2.0 mM in each cuvette.

  • Internal Baseline Validation : Insert the cuvette into a temperature-controlled spectrophotometer at 30°C. Monitor absorbance at 340 nm for 60 seconds. A stable baseline strictly validates that no auto-oxidation or background reduction is occurring prior to enzyme introduction.

  • Initiation : Inject purified EsLeuDH (at a pre-calculated concentration, e.g., 0.5 µM final) to bring the total reaction volume to 1.0 mL. Mix rapidly by inversion.

  • Continuous Data Acquisition : Record the linear increase in absorbance at 340 nm for 3 minutes. Determine the initial velocity (

    
    ) from the strictly linear portion of the curve (
    
    
    
    ).
  • Kinetic Extraction : Convert the photometric rate to specific activity using the NADH extinction coefficient. Plot

    
     versus [L-4-NPG] and apply a non-linear regression fit to the Michaelis-Menten equation to extract robust 
    
    
    
    and
    
    
    values.

Conclusion

Comparing L-4-Nitrophenylglycine to natural substrates elucidates a fundamental principle in biocatalysis: extreme steric bulk exponentially decays kinetic viability in native enzymes. However, utilizing guided structure-based reshaping (as seen with engineered EsLeuDH variants) successfully bypasses these limitations. By following the continuous spectrophotometric protocol outlined above, researchers can accurately benchmark the performance of their engineered biocatalysts against challenging bulky intermediates in the drug pipeline.

References

  • Title: Reshaping Substrate-Binding Pocket of Leucine Dehydrogenase for Bidirectionally Accessing Structurally Diverse Substrates Source: ACS Catalysis (American Chemical Society, 2022) URL: [Link] [INDEX: 4.2]

  • Title: Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine Source: Journal of Biotechnology (National Institutes of Health / PubMed, 2022) URL: [Link] [INDEX: 4.4]

Safety Operating Guide

Personal protective equipment for handling L-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling L-4-Nitrophenylglycine

L-4-Nitrophenylglycine ((S)-2-amino-2-(4-nitrophenyl)acetic acid) is a highly specialized non-natural amino acid utilized in advanced peptide synthesis and small-molecule drug development. However, the presence of the highly reactive nitroaromatic moiety introduces specific toxicological risks and demands stringent operational controls. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies to safely handle, process, and dispose of this compound.

Chemical Profile & Quantitative Hazard Data

To correctly implement Personal Protective Equipment (PPE) and engineering controls, one must first understand the physicochemical properties of the compound. The table below summarizes the core hazard metrics for L-4-Nitrophenylglycine[1].

Property / MetricValue / DescriptionOperational Implication
CAS Number 336877-66-8Critical for verifying chemical inventory and waste manifests.
Molecular Weight 196.16 g/mol Fine, lightweight powder; highly susceptible to electrostatic aerosolization.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes serious eye, skin, and respiratory irritation.
Precautionary Codes P261, P305+P351+P338Mandates strict avoidance of dust inhalation and mandates immediate eye flushing protocols.

Hazard Causality and Mechanistic Rationale

Simply listing safety rules is insufficient for advanced laboratory environments; researchers must understand the causality behind the hazard to maintain vigilance.

The toxicity of L-4-Nitrophenylglycine is primarily driven by its electron-withdrawing nitro group (


). In biological systems, nitroaromatics undergo bioreduction via single-electron transfer to form a highly reactive nitro anion radical (

). This radical rapidly reacts with intracellular molecular oxygen to generate superoxide anions and other Reactive Oxygen Species (ROS), initiating localized oxidative stress and lipid peroxidation[2].

Furthermore, incomplete bioreduction leads to the formation of nitroso and hydroxylamine intermediates. These electrophilic species covalently bind to cellular macromolecules (including proteins and DNA), which can lead to severe dermal sensitization, cellular toxicity, and mutagenic events[3]. Therefore, preventing any systemic absorption—whether via transdermal penetration or inhalation of airborne particulates—is the absolute priority when designing an operational workflow.

Personal Protective Equipment (PPE) Matrix

In strict accordance with OSHA 29 CFR 1910.132 (General Requirements for Personal Protective Equipment), every hazard must be met with a certified physical barrier[4].

Body SystemMandated PPEMechanistic Causality for Selection
Dermal (Hands) 100% Nitrile Gloves (min 0.11 mm thickness); double-glove for solutions.Nitroaromatic compounds readily permeate standard latex, carrying toxic solutes directly to the dermal layer. Nitrile provides a superior impermeable barrier to amino acid derivatives.
Ocular (Eyes) Tight-fitting Chemical Safety Goggles.Standard safety glasses with side-shields allow airborne fine powders to enter via top and bottom gaps. Goggles seal the orbital area against electrostatic dust.
Respiratory NIOSH-approved N95 or P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of the fine powder, preventing the compound from entering the highly vascularized pulmonary alveoli where rapid systemic absorption occurs.
Body (Torso) Flame-resistant, knee-length laboratory coat (fully buttoned).Provides a removable barrier to catch stray particulates. Ensures the operator's personal clothing does not act as a vector for contamination outside the lab.

Standard Operating Procedure (SOP): Handling & Solution Preparation

Every protocol should be a self-validating system. Follow this methodology when preparing stock solutions (e.g., dissolving in DMF or DMSO for peptide coupling).

Step 1: Environmental Validation

  • Action: Ensure the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm).

  • Validation Checkpoint: Hold a delicate laboratory wipe (Kimwipe) at the sash opening. It should gently pull inward. If it remains still or flutters violently, the hood is unsafe. Do not proceed.

Step 2: Anti-Static Setup

  • Action: Place an anti-static weighing mat inside the hood. Utilize a static-eliminating ionizer gun on the balance pan and the spatula.

  • Causality: L-4-Nitrophenylglycine is a fine powder that easily builds electrostatic charge, causing it to "jump" from spatulas and contaminate gloves or the surrounding air[1].

Step 3: Precision Weighing

  • Action: Tare the analytical balance. Observe the digital readout for exactly 5 seconds before opening the chemical bottle.

  • Validation Checkpoint: A fluctuating balance readout indicates ambient air currents that are strong enough to aerosolize the powder. Lower the hood sash until the reading stabilizes at exactly 0.0000 g.

  • Action: Carefully dispense the required mass. Cap the source bottle immediately after use.

Step 4: Dissolution & Transfer

  • Action: Transfer the weighed solid to the reaction vial while remaining inside the hood. Add the compatible solvent (e.g., DMF).

  • Action: Seal the vial tightly with a PTFE-lined septum cap before vortexing or sonication.

  • Validation Checkpoint: Visually inspect the solution against a white background. Complete dissolution must be achieved before removing the vial from the fume hood to ensure no dry powder remains to cause a contamination risk.

Process & Disposal Logic Flow

Below is the logical framework outlining the physical handling, PPE decision tree, and end-of-life disposal protocols for L-4-Nitrophenylglycine.

G Start L-4-Nitrophenylglycine Handling HoodCheck Handling inside certified fume hood? Start->HoodCheck NoHood Don P100/N95 Respirator (OSHA 1910.134) HoodCheck->NoHood No YesHood Standard PPE (Gloves, Goggles, Coat) HoodCheck->YesHood Yes Handling Weighing & Transfer (Anti-static tools) NoHood->Handling YesHood->Handling Reaction Reaction / Solution Prep Handling->Reaction Waste Collect Waste Reaction->Waste SolidWaste Solid Nitroaromatic Waste (Double-bagged) Waste->SolidWaste Solids/PPE LiquidWaste Liquid Organic Waste (Separate from reducers) Waste->LiquidWaste Solutions

Workflow for safe handling, PPE selection, and waste management of L-4-Nitrophenylglycine.

Accidental Exposure & Spill Management

Despite proactive measures, accidental exposures demand immediate, practiced responses.

  • Dry Powder Spill on Bench: Do NOT sweep or use a standard vacuum. Sweeping aerosolizes the nitroaromatic dust. Gently cover the spill with wet paper towels to suppress dust, then carefully wipe it up. Dispose of all towels in a sealed, solid hazardous waste container.

  • Skin Contact: Immediately remove contaminated gloves and lab coat. Wash the affected skin area with copious amounts of soap and cold water for a minimum of 15 minutes. Causality: Cold water keeps dermal pores closed, drastically reducing the transdermal absorption rate of the chemical.

  • Eye Contact: Proceed directly to the nearest eyewash station. Hold eyelids open forcefully and flush for 15 minutes. Seek immediate medical evaluation.

References

  • [2] Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed (National Institutes of Health). URL:[Link]

  • [4] 29 CFR Part 1910 Subpart I -- Personal Protective Equipment (§ 1910.132 General requirements). Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • [3] Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.